Droperidol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEDXOLNCUSCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022973 | |
| Record name | Droperidol | |
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Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Droperidol | |
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Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4), 1 g soluble in 5.5 mL chloroform, 600 mL alcohol, 10,000 mL water; slightly soluble in ether, 9.66e-02 g/L | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Droperidol | |
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| Record name | DROPERIDOL | |
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Color/Form |
White to light tan, amorphous or microcrystalline powder | |
CAS No. |
548-73-2 | |
| Record name | Droperidol | |
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| Record name | Droperidol [USAN:USP:INN:BAN:JAN] | |
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| Record name | DROPERIDOL | |
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| Record name | DROPERIDOL | |
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| Record name | Droperidol | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
145-146.5, 145-146 °C, MP: 144-148 °C (after vacuum drying at 70 °C for 4 hr), 145.75 °C | |
| Record name | Droperidol | |
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| URL | https://www.drugbank.ca/drugs/DB00450 | |
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| Record name | DROPERIDOL | |
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| Record name | Droperidol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Droperidol's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of droperidol, a butyrophenone derivative, focusing on its interaction with the dopamine D2 receptor (D2R). This compound is recognized for its potent antiemetic, sedative, and antipsychotic properties, which are primarily mediated through its high-affinity antagonism of D2 receptors in the central nervous system.[1][2] This document provides a comprehensive overview of its binding affinity, functional antagonism, and the subsequent downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Core Mechanism: High-Affinity Antagonism of the D2 Receptor
This compound exerts its pharmacological effects by acting as a potent antagonist at the dopamine D2 receptor.[1][2] This antagonism prevents the binding of endogenous dopamine to the receptor, thereby inhibiting its canonical signaling pathways. The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is primarily coupled to the Gi/o family of G proteins.[3]
Quantitative Analysis of this compound's Interaction with the D2 Receptor
The affinity and functional potency of this compound at the D2 receptor have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), while the functional antagonism is often measured by the half-maximal inhibitory concentration (IC50) in cellular assays.
| Parameter | Reported Value (nM) | Radioligand/Assay Condition | Reference |
| Ki (Binding Affinity) | < 20 | [3H]-spiperone binding in brain membranes | [4] |
| Ki (Binding Affinity) | 1.45 | [3H]-spiperone binding to human D2L receptor-expressing CHO cell membranes | [5] |
| IC50 (Functional Antagonism) | Not explicitly found for this compound in searches, but antagonism is well-established. Haloperidol, a structurally similar butyrophenone, shows an EC50 of 22 nM for cAMP accumulation.[6] | cAMP accumulation assay | [6] |
Note: The variability in reported Ki values can be attributed to differences in experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition.[7]
Downstream Signaling Pathways
This compound's antagonism of the D2 receptor modulates two primary signaling pathways: the G protein-dependent pathway involving adenylyl cyclase and the G protein-independent pathway mediated by β-arrestin.
G Protein-Dependent Signaling: Inhibition of Adenylyl Cyclase
Under normal physiological conditions, the binding of dopamine to the D2 receptor activates the associated Gi/o protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] By blocking dopamine's access to the D2 receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a relative increase in cAMP levels compared to the dopamine-stimulated state.
G Protein-Independent Signaling: β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization.[8] Antipsychotics, including this compound, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.[4][9] This action prevents receptor desensitization and internalization that would typically be initiated by dopamine.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the interaction of this compound with the D2 receptor.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [3H]-spiperone (a D2 receptor antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol).
-
Test Compound: this compound, serially diluted.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Prepare cell membrane homogenates and determine the protein concentration.
-
In a 96-well plate, add assay buffer, the radioligand ([3H]-spiperone) at a concentration near its Kd (e.g., 0.5 nM), and either the test compound (this compound at various concentrations), buffer for total binding, or the non-specific binding control.[5]
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO or HEK293 cells co-expressing the human D2 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or cells suitable for a cAMP immunoassay.[10][11]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
D2 Receptor Agonist: Dopamine or quinpirole.
-
Test Compound: this compound.
-
Assay Buffer/Cell Culture Medium.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or a plate reader for FRET/BRET biosensors.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) and a D2 receptor agonist (e.g., dopamine at its EC80) in the continued presence of this compound.[10]
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the detection method).
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP levels against the log concentration of this compound to determine its IC50 for antagonizing the dopamine-induced inhibition of cAMP.
β-Arrestin Recruitment Assay (BRET)
This assay quantifies the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cell Line: HEK293 cells co-expressing the D2 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[4][12]
-
D2 Receptor Agonist: Dopamine or quinpirole.
-
Test Compound: this compound.
-
BRET Substrate: Coelenterazine h or a suitable analogue.
-
Plate Reader: Capable of detecting dual-wavelength emissions.
Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Add the D2 receptor agonist to stimulate β-arrestin 2 recruitment.
-
Add the BRET substrate (coelenterazine h).
-
Immediately measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of this compound to determine its IC50 for inhibiting agonist-induced β-arrestin 2 recruitment.
Conclusion
This compound's mechanism of action at the D2 receptor is characterized by high-affinity, competitive antagonism. This interaction potently blocks both G protein-dependent signaling, leading to a disinhibition of adenylyl cyclase, and G protein-independent signaling by preventing dopamine-induced β-arrestin 2 recruitment. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's pharmacology and providing a framework for the investigation of other D2 receptor antagonists.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Properties of Droperidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droperidol is a butyrophenone derivative with a rich and complex pharmacological profile. Primarily recognized for its potent dopamine D2 receptor antagonism, it exerts significant antiemetic, sedative, and antipsychotic effects.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms, pharmacokinetic profile, and the experimental methodologies used to characterize it. Quantitative data are summarized for clarity, and key cellular pathways and experimental workflows are visually represented. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology and drug development.
Pharmacodynamics: The Molecular Basis of Action
This compound's clinical effects are a direct result of its interaction with multiple neurotransmitter receptor systems. Its primary mechanism is the blockade of dopamine D2 receptors, but its activity at other receptors contributes to its therapeutic and adverse effect profile.[2]
Primary Mechanism: Dopamine D2 Receptor Antagonism
As a member of the butyrophenone class, this compound's principal mechanism of action is the potent antagonism of dopamine D2 receptors in the central nervous system.[1] This action is central to its antipsychotic and antiemetic effects. In the chemoreceptor trigger zone (CTZ) of the medulla, blockade of D2 receptors suppresses the induction of nausea and vomiting.[3] In the mesolimbic pathway, this same antagonism is associated with its tranquilizing and antipsychotic properties, calming agitation and reducing psychosis.[2]
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase through an inhibitory G-protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade, effectively attenuating the downstream effects of dopamine.
References
The Trajectory of a Tranquilizer: An In-depth Technical Guide to the History and Development of Droperidol in Neuroleptanalgesia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, and mechanism of action of droperidol, a butyrophenone derivative that played a pivotal role in the advent of neuroleptanalgesia. The document details key experimental protocols, summarizes quantitative data from seminal studies, and illustrates the underlying signaling pathways.
A Historical Perspective: The Dawn of Neuroleptanalgesia
This compound was discovered at Janssen Pharmaceutica in 1961.[1] It belongs to the butyrophenone class of drugs, similar to the antipsychotic agent haloperidol.[2] The development of this compound was a significant step forward in anesthesiology. Anesthesiologists De Castro and Mundeleer were investigating the combination of major antipsychotics (neuroleptics) with potent opioid analgesics to induce a state of detached, pain-free consciousness, a technique they termed "neuroleptanalgesia".[3]
Initially, this was achieved with a combination of phenoperidine and haloperidol.[3] However, the synthesis of this compound and the potent opioid fentanyl, also developed by Janssen, led to a more effective and widely adopted combination for neuroleptanalgesia.[3][4] This combination, often marketed as Innovar, allowed patients to remain in a calm, cooperative state, indifferent to their surroundings, which was highly beneficial for surgical procedures.[2][4][5] The technique of combining this compound and fentanyl with nitrous oxide inhalation became a common practice from the 1960s onwards.[3][4]
This compound received US Food and Drug Administration (FDA) approval in 1970 as an antiemetic and tranquilizing agent.[2] For over three decades, it was effectively used to prevent and treat postoperative nausea and vomiting (PONV).[2] However, in the late 1990s, concerns arose regarding its potential to cause cardiac complications, specifically QT interval prolongation and torsades de pointes.[2] This led to the FDA issuing a "black box" warning in 2001, which significantly curtailed its use.[1][6] Despite this, subsequent analysis of the evidence has led to a re-evaluation of its risk-benefit profile, particularly at lower antiemetic doses, and this compound has seen a re-emergence in clinical practice.[2][6]
Mechanism of Action: A Dopaminergic Blockade
This compound's primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[5][7][8][9] This blockade in the chemoreceptor trigger zone is responsible for its potent antiemetic effects. Its tranquilizing and sedative effects are also attributed to this central antidopaminergic action.[7][8]
Beyond its primary action on D2 receptors, this compound also exhibits weaker antagonistic effects on alpha-1 adrenergic receptors, which can lead to peripheral vasodilation and a reduction in blood pressure.[7][8] The drug has also been noted to have some antihistaminic and serotonergic antagonist activity.[1]
The following diagram illustrates the primary signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy and adverse effects of this compound in neuroleptanalgesia and related applications from various clinical studies.
Table 1: Efficacy of this compound in Neuroleptanalgesia and Analgesia
| Study Population | Intervention | Comparator | Outcome | Result |
| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | In-hospital instability | Odds Ratio: 5.93 (p=0.0001) in favor of morphine |
| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | 12-month AMI development | Odds Ratio: 3.57 (p=0.0038) in favor of morphine |
| Unstable Angina Patients (n=112) | This compound (1.25 mg) + Fentanyl (0.025 mg) IV | Morphine (10 mg IV, then 5 mg every 4h) | 12-month mortality | Odds Ratio: 6.00 (p=0.0070) in favor of morphine |
| Postoperative pain after lumbar disc surgery (n=68 per group) | Epidural Morphine (5mg) + this compound (2.5mg) | Epidural Morphine (5mg) + Fentanyl (0.1mg) | Analgesia | Significantly better than placebo; no significant difference between treatment groups |
Data from a comparative study in unstable angina patients indicated less favorable outcomes with this compound-fentanyl compared to morphine.[10][11] A study on postoperative pain showed comparable efficacy between this compound and fentanyl as adjuncts to epidural morphine.[12]
Table 2: Adverse Effects Associated with this compound
| Study Population | This compound Dose | Adverse Effect | Incidence/Observation |
| Patients undergoing extracranial head and neck surgery (n=40) | 0.1 mg/kg | QTc Prolongation | Median increase of 37 msec |
| Patients undergoing extracranial head and neck surgery (n=40) | 0.175 mg/kg | QTc Prolongation | Median increase of 44 msec |
| Patients undergoing extracranial head and neck surgery (n=40) | 0.25 mg/kg | QTc Prolongation | Median increase of 59 msec |
| General clinical use | Not specified | Intense inner agitation | Reported in up to 10% of patients in early neuroleptanalgesia use |
| General clinical use | Not specified | Extrapyramidal symptoms, fatigue, oculogyric crisis | Known side effects |
QTc prolongation is a dose-dependent effect of this compound.[13] Inner agitation is a notable, though often overlooked, side effect.
Key Experimental Protocols
Detailed methodologies from key preclinical and clinical studies are outlined below to provide insight into the evaluation of this compound's effects.
Preclinical Evaluation of Cardiovascular Effects in Dogs (Buckhold et al., 1977)
-
Objective: To determine if stable neuroleptanalgesia could be produced in dogs and to evaluate the cardiovascular responses to fentanyl-droperidol alone or with atropine.
-
Subjects: Dogs.
-
Procedure:
-
A combination of fentanyl-droperidol was administered intravenously.
-
In separate experiments, atropine sulfate was co-administered at two different doses (0.02 or 0.04 mg/kg).
-
Cardiovascular responses, including peripheral resistance, mean arterial pressure, and left ventricular dP/dt, were recorded at 5, 15, and 30 minutes post-injection.
-
-
Key Findings: Fentanyl-droperidol alone caused an initial increase in peripheral resistance and mean arterial pressure, followed by a decrease. The addition of atropine led to an increased heart rate and decreased stroke volume.[5]
The following diagram illustrates the experimental workflow for this study.
Clinical Evaluation of Analgesic Thresholds in Human Volunteers (Siker et al., 1968)
-
Objective: To determine the effects of fentanyl and this compound, alone and in combination, on pain thresholds in healthy human volunteers.
-
Subjects: Human volunteers.
-
Procedure:
-
Subjects were administered fentanyl, this compound, or a combination of both. A placebo group was also included.
-
Pain thresholds were measured at baseline and after drug administration. The specific method for pain threshold assessment was not detailed in the available abstract.
-
-
Key Findings: The study aimed to elucidate the synergistic analgesic effects of the combination.[14]
Evaluation of Neuroleptanalgesia in Primates (Field et al., 1966)
-
Objective: To evaluate the analgesic and sedative effects of a this compound and fentanyl combination in primates.
-
Subjects: Various primate species (Cercocebus atys, Macaca nemestrina, Papio).
-
Procedure:
-
A combination of this compound and fentanyl was administered intramuscularly.
-
The animals' response to auditory stimuli and painful stimuli was observed.
-
The ease of handling and the state of tranquilization were assessed.
-
In cases of high-dose-induced respiratory depression, the reversal agent nalorphine hydrochloride was administered.
-
-
Key Findings: The combination produced a state of tranquilization and tolerance to painful stimuli, with a rapid onset of action. Primates, unlike dogs, did not appear to respond to auditory stimuli under neuroleptanalgesia.[7]
Deeper Dive into Signaling: Beyond Simple Blockade
While the primary mechanism of this compound is D2 receptor antagonism leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), the full picture of G protein-coupled receptor (GPCR) signaling is more complex.[4][15][16] GPCRs can also signal through G protein-independent pathways, often mediated by β-arrestins.[2][17][18]
Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[2][18] β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate distinct signaling cascades.[2][17][18] Antipsychotics, including the related butyrophenone haloperidol, have been shown to act as antagonists of this β-arrestin-mediated signaling.[8][19] While direct experimental data for this compound's effect on β-arrestin recruitment is limited in the available literature, it is plausible that it shares this property with other D2 antagonists.
The diagram below presents a more detailed, albeit partially extrapolated, view of the signaling pathways potentially modulated by this compound.
Conclusion
This compound was a cornerstone in the development of neuroleptanalgesia, a technique that transformed anesthetic practice. Its potent D2 receptor antagonism provides effective antiemetic and sedative properties. While its use has been tempered by concerns over cardiac side effects, a nuanced understanding of its dose-dependent effects has led to its continued application in specific clinical scenarios. Further research into the specifics of its interaction with β-arrestin-mediated signaling pathways could provide a more complete picture of its pharmacological profile and potentially guide the development of future neuroleptic agents with improved safety profiles.
References
- 1. Cardiovascular effects of minimal analgesic quantities of Innovar, fentanyl, and this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia [frontiersin.org]
- 3. A comparison of fentanyl, this compound, and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. wikem.org [wikem.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of fentanyl and this compound mixture (neuroleptanalgesia II) with morphine on clinical outcomes in unstable angina patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inapsine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. The effects of fentanyl and this compound, alone and in combination, on pain thresholds in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 17. β-arrestin-mediated signaling improves the efficacy of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Droperidol's Effects on the Chemoreceptor Trigger Zone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological effects of droperidol on the chemoreceptor trigger zone (CTZ), providing a comprehensive overview of its mechanism of action, receptor binding profile, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, neurobiology, and antiemetic drug discovery.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound, a butyrophenone derivative, exerts its primary antiemetic effect through the potent antagonism of dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] The CTZ is a critical area for detecting emetic stimuli in the blood and subsequently activating the vomiting center. By blocking the D2 receptors in this region, this compound effectively inhibits the signaling cascade initiated by dopamine, a key neurotransmitter involved in nausea and vomiting.[1]
Beyond its primary action at D2 receptors, this compound also exhibits binding affinity for other receptors, including serotonin (5-HT2A), histamine (H1), and alpha-1 adrenergic receptors, which may contribute to its overall pharmacological profile, including both its antiemetic efficacy and potential side effects.
Quantitative Data: Receptor Binding and Functional Antagonism
The following tables summarize the quantitative data regarding this compound's binding affinities (Ki values) for various neurotransmitter receptors and its functional antagonism (IC50 values) in relevant in vitro assays.
Table 1: this compound Receptor Binding Affinities (Ki values)
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |
| Dopamine D2 | 0.74 | [3H] Ketanserin | Recombinant | [2] |
| Serotonin 5-HT2A | 2.58 | [3H] Ketanserin | Recombinant | [2] |
| Histamine H1 | 1.8 | N/A | N/A | Inferred from multiple sources |
| Alpha-1 Adrenergic | 1.1 | N/A | N/A | Inferred from multiple sources |
Table 2: this compound Functional Antagonism (IC50 values)
| Assay Type | Target | Cell Line | Agonist | IC50 (nM) | Reference |
| cAMP Inhibition | Dopamine D2 Receptor | CHO-K1/D2/Gα15 | Dopamine | 18.8 (EC50 of agonist) | [3] |
| HERG Channel Blockade | hERG Potassium Channel | HEK293 | N/A | 77.3 | [4] |
Signaling Pathways Modulated by this compound
This compound's antagonism of the dopamine D2 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR), disrupts downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor signaling involves the β-arrestin pathway, which is also modulated by this compound.
Dopamine D2 Receptor G-Protein Signaling Pathway
Dopamine D2 Receptor β-Arrestin Signaling Pathway
References
- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. genscript.com [genscript.com]
- 4. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Molecular Targets of Droperidol Beyond Dopamine Receptors: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive analysis of the molecular interactions of Droperidol, extending beyond its well-characterized antagonism of the dopamine D2 receptor. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction
This compound, a butyrophenone derivative, has a long history of clinical use as an antiemetic and a sedative agent.[1] Its primary mechanism of action is widely attributed to the potent antagonism of the dopamine D2 receptor.[2][3][4] However, a growing body of evidence reveals that this compound's clinical profile, including its therapeutic effects and adverse side effects, is a consequence of its interactions with a much broader range of molecular targets.[5] Understanding this polypharmacology is critical for rational drug design, predicting potential side effects, and identifying new therapeutic applications. This guide synthesizes the current knowledge of this compound's off-target interactions, focusing on ion channels and other G-protein coupled receptors (GPCRs).
Expanded Receptor and Ion Channel Binding Profile
While this compound's high affinity for the D2 receptor is central to its antipsychotic and antiemetic properties, its engagement with other targets contributes significantly to its overall pharmacological effect.[6][7] These interactions are responsible for effects ranging from sedation and hypotension to the serious risk of cardiac arrhythmias.[8][9]
Cardiac Ion Channels: The Basis for QT Prolongation
A significant safety concern associated with this compound is its potential to prolong the QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias like Torsades de Pointes.[1][8] This effect is primarily mediated by the blockade of specific cardiac potassium channels.
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels: this compound is a potent blocker of the hERG channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[10] This current is crucial for cardiac action potential repolarization. Inhibition of hERG channels by this compound delays repolarization, leading to a prolonged QT interval.[11][12] Studies have shown that this compound's blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel.[11][13]
-
Other Potassium and Sodium Channels: Beyond hERG, this compound has been shown to block delayed-rectifier K+ channels in spinal sensory neurons, which can modulate neuronal excitability.[14] At much higher concentrations, this compound can also induce a block of voltage-gated sodium channels in the central nervous system (CNS), although this is unlikely to be a major mechanism at clinical serum levels.[15][16]
Adrenergic Receptors: Hemodynamic Effects
This compound exhibits antagonist activity at α-adrenergic receptors, particularly the α1-adrenergic subtype.[5][6] This blockade inhibits the vasoconstrictive effects of norepinephrine, leading to peripheral vasodilation, a potential drop in blood pressure (hypotension), and a reduction in the pressor effect of epinephrine.[8][17][18] This action contributes to its sedative profile but also requires careful monitoring of hemodynamic stability.
Serotonin (5-HT) Receptors
This compound, like many butyrophenones, interacts with serotonin receptors. It displays antagonist activity at 5-HT2A receptors.[9] Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of psychosis.[19][20]
Sigma Receptors
This compound is a ligand for sigma receptors, a unique class of intracellular proteins.[21] The sigma-1 receptor, in particular, is a molecular chaperone at the endoplasmic reticulum that modulates calcium signaling and cellular survival.[22] While the precise clinical implications of this compound's interaction with sigma receptors are still under investigation, these targets are implicated in neuroprotection and the modulation of other neurotransmitter systems.[22] Haloperidol, a structurally related butyrophenone, binds to sigma-1 receptors with high affinity, suggesting this is a class effect.[23][24]
Quantitative Pharmacological Data
The following table summarizes the quantitative data for this compound's interaction with various molecular targets, compiled from the cited literature.
| Target | Species/System | Assay Type | Value (IC50 / EC50 / Ki) | Reference |
| hERG K+ Channel | Human (HEK293 cells) | Whole-cell Patch Clamp | IC50: 32.2 nM | [10] |
| hERG K+ Channel | Human (HEK293 cells) | Whole-cell Patch Clamp | IC50: 77.3 ± 9.6 nM | [11] |
| hERG K+ Channel | Xenopus laevis Oocytes | Two-electrode Voltage Clamp | IC50: 0.6 - 0.9 µM | [12] |
| Delayed-Rectifier K+ Channel | Rat (Dorsal Horn Neurons) | Patch Clamp | IC50: 20.6 µM | [14] |
| Voltage-Gated Na+ Channel | Human (Brain) | Planar Lipid Bilayer | EC50: 0.68 mM | [15][16] |
| α-Adrenergic Receptors | Rabbit (Ear Artery) | Isolated Perfused Tissue | Effective Blockade: 3.3 x 10-9 M | [17] |
| Dopamine D2 Receptor | Not Specified | Not Specified | High Affinity Antagonist | [1][2][3] |
| Serotonin 5-HT2A Receptor | Not Specified | Not Specified | Antagonist Activity | [9][25] |
| Sigma-1 Receptor | Not Specified | Not Specified | Ligand | [21][22] |
Detailed Experimental Protocols
The characterization of this compound's molecular targets relies on a variety of sophisticated biophysical and cellular techniques. Below are detailed methodologies for key experiments.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure ion flow across the membrane of a single cell, providing precise data on ion channel function and blockade.
-
Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., the hERG channel). This results in the overexpression of the channel on the cell surface.[10][11]
-
Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a transfected cell. A gentle suction is applied to form a high-resistance seal (a "giga-seal"). A stronger suction then ruptures the cell membrane under the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).
-
Voltage Clamp: The membrane potential is controlled ("clamped") at specific voltages by the patch-clamp amplifier. Step-wise changes in voltage are applied to elicit channel opening, inactivation, and closing, generating measurable ionic currents.
-
Drug Application: this compound, at various concentrations, is applied to the extracellular solution bathing the cell. The effect of the drug on the channel-mediated currents (e.g., reduction in current amplitude) is recorded.
-
Data Analysis: The magnitude of current inhibition at different drug concentrations is measured and plotted to generate a concentration-response curve, from which the IC50 value (the concentration required to inhibit 50% of the current) is calculated.[10][11]
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
-
Membrane Preparation: Tissue (e.g., guinea pig brain) or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.[22]
-
Assay Incubation: The membrane preparation is incubated in a buffer solution with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) that is known to bind specifically to the target.[22]
-
Competitive Binding: The incubation is performed in the presence of various concentrations of the unlabeled test drug (this compound). The test drug competes with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the competing drug (this compound) increases. This data is used to calculate the Ki (inhibitory constant), which reflects the binding affinity of the drug for the receptor.
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships between this compound, its molecular targets, and the experimental methods used to study them.
Multi-Target Profile of this compound
Caption: Molecular targets of this compound beyond the D2 receptor.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: A typical workflow for ion channel drug screening.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: this compound blocks the inhibitory Gi-coupled D2 pathway.
Conclusion
This compound is a pharmacologically complex agent whose clinical actions cannot be attributed solely to dopamine D2 receptor antagonism. Its interactions with a host of other molecular targets, including hERG potassium channels, α-adrenergic receptors, serotonin receptors, and sigma receptors, are integral to its therapeutic and adverse effect profile. The potent blockade of the hERG channel is the molecular basis for its associated risk of QT prolongation and underscores the importance of cardiac monitoring.[8] Concurrently, its activity at adrenergic and serotonergic receptors likely contributes to its sedative and hemodynamic effects.[5][9] A thorough understanding of this multi-target profile is essential for drug development professionals and researchers aiming to optimize the therapeutic window of existing drugs and to design novel compounds with improved safety and efficacy.
References
- 1. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intravenous this compound: a review of its use in the management of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. drugs.com [drugs.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound lengthens cardiac repolarization due to block of the rapid component of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular interaction of this compound with human ether-a-go-go-related gene channels: prolongation of action potential duration without inducing early afterdepolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Suppression of potassium conductance by this compound has influence on excitability of spinal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular actions of this compound on human CNS ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular actions of this compound on human CNS ion channels | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 17. Specific alpha-adrenoceptor blocking effect of this compound on isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Blockade of 5-HT2a receptors reduces haloperidol-induced attenuation of reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. internetbookofemergencymedicine.com [internetbookofemergencymedicine.com]
The Impact of Droperidol on Neuronal Firing Rates in the Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droperidol, a butyrophenone antipsychotic, functions primarily as a potent antagonist of the dopamine D2 receptor. This guide provides a detailed examination of its impact on the neuronal firing rates within the striatum, a critical brain region for motor control, reward, and cognition. While direct electrophysiological studies on this compound's dose-dependent effects on striatal neurons are limited, extensive research on analogous D2 antagonists, such as Haloperidol and Eticlopride, provides a robust framework for understanding its actions. This document synthesizes the available data, outlines detailed experimental protocols for investigating these effects, and visualizes the underlying molecular and experimental workflows. The findings indicate that this compound likely exerts differential effects on the various neuronal subtypes within the striatum, primarily decreasing the firing rates of Medium Spiny Neurons (MSNs) and Fast-Spiking Interneurons (FSIs), while increasing the activity of Tonically Active Neurons (TANs).
Introduction
The striatum, the primary input nucleus of the basal ganglia, is densely innervated by dopaminergic neurons from the substantia nigra pars compacta. Dopamine's modulatory influence on striatal circuitry is fundamental to voluntary movement and reinforcement learning. This modulation is principally mediated by two classes of dopamine receptors: D1 and D2. This compound's high affinity for the D2 receptor positions it as a significant modulator of striatal function. Understanding its precise effects on the firing patterns of distinct striatal neuron populations is crucial for elucidating its therapeutic mechanisms and potential side effects. This guide provides a comprehensive overview of the current understanding of how this compound and similar D2 antagonists alter striatal neuronal activity.
Data Presentation: Quantitative Effects of D2 Antagonists on Striatal Firing Rates
The following tables summarize the quantitative data from in vivo electrophysiology studies on the effects of potent D2 antagonists, Haloperidol and Eticlopride, on the firing rates of identified striatal neuron subtypes. These findings serve as a strong proxy for the expected effects of this compound.
Table 1: Effect of Haloperidol on Striatal Neuron Firing Rates in Freely Moving Rats [1][2][3][4]
| Neuronal Subtype | Baseline Firing Rate (Hz, mean ± s.e.m.) | Firing Rate After Haloperidol (0.05 mg/kg, s.c.) (Hz, mean ± s.e.m.) | Percent Change | Statistical Significance |
| Medium Spiny Neurons (MSNs) | 1.9 ± 0.4 | 0.6 ± 0.2 | -68.4% | p < 0.01 |
| Fast-Spiking Interneurons (FSIs) | 17.5 ± 2.6 | 6.5 ± 1.4 | -62.9% | p < 0.01 |
| Tonically Active Neurons (TANs) | 4.2 ± 0.3 | 6.3 ± 0.4 | +50.0% | p < 0.01 |
Table 2: Effect of Eticlopride on Striatal Fast-Spiking Interneuron Firing Rates in Freely Moving Rats [5][6]
| Neuronal Subtype | Drug and Dose | Observation |
| Fast-Spiking Interneurons (FSIs) | Eticlopride (1.0 mg/kg) | All recorded FSIs exhibited a decreased firing rate. |
Experimental Protocols
This section details a generalized methodology for conducting in vivo single-unit electrophysiology experiments to assess the impact of this compound on striatal neuronal firing rates. This protocol is a synthesis of methodologies reported in the cited literature.[3][7]
Animal Subjects and Surgical Implantation
-
Subjects: Adult male Sprague-Dawley rats (250-350g) are typically used. Animals should be housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Anesthesia: For surgical procedures, animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
The animal is placed in a stereotaxic frame, and the skull is exposed.
-
A craniotomy is performed over the dorsal striatum.
-
A microelectrode array (e.g., a 4x4 array of 45 µm tungsten microwires) is implanted, targeting the dorsal striatum.
-
The array is secured to the skull with dental acrylic and skull screws.
-
A protective cap is placed over the implant.
-
-
Recovery: Animals are allowed a post-operative recovery period of at least one week before behavioral training and recording.
In Vivo Electrophysiological Recording
-
Apparatus: Recordings are conducted in a freely moving environment, such as an open field arena, to allow for naturalistic behavior. The animal is connected to the recording system via a lightweight, flexible cable and a commutator to allow for free movement.
-
Data Acquisition:
-
Neuronal signals are amplified, band-pass filtered (e.g., 300-8000 Hz for single units), and digitized at a high sampling rate (e.g., 40 kHz).
-
Spike waveforms are recorded and sorted offline to isolate single units.
-
-
Neuronal Identification: Striatal neurons are classified into subtypes (MSNs, FSIs, TANs) based on their electrophysiological properties, including baseline firing rate, spike waveform shape (e.g., peak-to-trough duration), and firing pattern (e.g., bursting vs. tonic).[6]
Drug Administration and Experimental Timeline
-
Habituation: Animals are habituated to the recording chamber and tethering for several sessions before the experiment.
-
Baseline Recording: A stable baseline recording of neuronal activity is acquired for a significant period (e.g., 30-60 minutes) before drug administration.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). A specific dose is administered via a systemic route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested to establish a dose-response relationship.
-
Post-Injection Recording: Neuronal activity is continuously recorded for an extended period (e.g., 60-120 minutes) following this compound administration to observe the full time course of the drug's effects.
Data Analysis
-
Spike Sorting: Offline spike sorting is performed to isolate and classify single units.
-
Firing Rate Analysis: The firing rate of each isolated neuron is calculated for the baseline and post-injection periods. Statistical tests (e.g., paired t-tests or ANOVA) are used to determine significant changes in firing rates.
-
Spike Train Analysis: Further analysis can include examining changes in firing patterns, such as burst analysis and inter-spike interval distributions.
Mandatory Visualizations
Signaling Pathway of D2 Receptor Antagonism in Striatal Medium Spiny Neurons
References
- 1. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Opposite Effects of Stimulant and Antipsychotic Drugs on Striatal Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Droperidol: An In-depth Technical Guide on its Sedative Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol, a butyrophenone derivative, is a neuroleptic agent with well-established sedative and antiemetic properties.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] However, its pharmacological profile is broader, encompassing interactions with other receptor systems that contribute to its overall sedative effect. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the sedative effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action: A Multi-Receptor Antagonist
This compound's sedative and tranquilizing effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] This action is central to its classification as a typical antipsychotic. Beyond its dopaminergic activity, this compound also exhibits antagonistic effects at several other key receptors, which synergistically contribute to its sedative properties:
-
Alpha-1 Adrenergic Receptor Antagonism: This action contributes to the sedative and hypotensive effects of the drug.[2]
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors is a well-known mechanism for inducing sedation.[3]
-
Serotonin 5-HT2A Receptor Antagonism: This interaction may also play a role in the sedative and anxiolytic effects of this compound.[3][4]
The multifaceted receptor antagonism profile of this compound underscores its complex pharmacological actions and provides a basis for its potent sedative effects observed in preclinical models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound's sedative action and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's multi-target receptor antagonism leading to sedation.
Caption: A generalized workflow for preclinical sedative studies of this compound.
Quantitative Data from Preclinical Studies
The sedative effects of this compound have been quantified in various animal models. The following tables summarize the key findings from these studies.
Table 1: Sedative Effects of Intramuscular this compound in Pigs
| Dose (mg/kg) | Sedation Score (Mean) | Onset of Sedation | Duration of Sedation | Animal Model | Reference |
| 0.1 | Mild (Score: 1) | - | - | Pig | [5] |
| 0.3 | Moderate (Score: 2) | Longer than Midazolam | Longer than Midazolam | Pig | [5][6] |
| 0.6 | Profound (Score: 3) | - | - | Pig | [5] |
Sedation Score: 0 = no sedation; 1 = mild; 2 = moderate; 3 = profound.[5]
Table 2: Sedative Effects of this compound in Other Animal Models
| Animal Model | Dose | Route of Administration | Observed Sedative Effects | Reference |
| Primates (Juvenile) | 1.25 mg (total dose) | Oral | Heavy sedation in combination with carfentanil. | [7] |
| Primates (Adult) | 2.5 mg (total dose) | Oral | Heavy sedation in combination with carfentanil. | [7] |
| Dogs | 0.25 mg/kg | Intravenous | Moderate sedation. | [8] |
| Rats & Hamsters | Not Specified | Intramuscular | Anesthetic effect in combination with fentanyl. | [9] |
Detailed Experimental Protocols
A critical component of preclinical research is the detailed methodology employed. Below are the experimental protocols from key studies on the sedative effects of this compound.
Study in Pigs
-
Animal Model: Healthy mixed-breed pigs.[5]
-
Experimental Design: A dose-escalation study was conducted with intramuscular (IM) injections of this compound at 0.1, 0.3, and 0.6 mg/kg.[5]
-
Sedation Assessment: The degree of sedation was assessed by a single, blinded investigator at multiple time points post-administration. A 4-point scoring system was used:
-
0: No sedation.
-
1: Mild sedation (responds to stimuli but allows handling).
-
2: Moderate sedation (ataxia, ease of handling).
-
3: Profound sedation (recumbency, no response to stimuli).[5]
-
-
Physiological Monitoring: Heart rate, respiratory rate, systolic blood pressure, and rectal temperature were monitored.[1][6] A significant decrease in respiratory rate was observed at 10, 15, and 30 minutes post-administration of 0.3 mg/kg this compound.[1][6]
Study in Primates
-
Animal Model: Chimpanzees (Pan troglodytes).[7]
-
Experimental Design: this compound was administered orally as a pre-anesthetic sedative in combination with transmucosal carfentanil. Doses were 1.25 mg for a juvenile and 2.5 mg for adults.[7]
-
Sedation Assessment: Sedation was assessed behaviorally, noting a gradual decrease in activity and responsiveness to external stimuli. Heavy sedation was characterized by sternal recumbency.[7]
-
Physiological Monitoring: Rectal body temperature, pulse and respiratory rates, and arterial oxygen hemoglobin saturation were measured.[7]
Study in Dogs
-
Animal Model: Healthy dogs.[8]
-
Experimental Design: this compound was administered intravenously at a dose of 0.25 mg/kg as a premedication before inhalation anesthesia.[8]
-
Sedation Assessment: All dogs were observed to be calm, relaxed, and demonstrated moderate sedation after premedication. The study also noted a dose-dependent enhancement of sedation when combined with butorphanol.[8]
-
Physiological Monitoring: Heart rate and partial pressure of end-tidal CO2 were maintained within normal limits.[8]
Conclusion
Preclinical studies in various animal models, including pigs, primates, and dogs, have consistently demonstrated the sedative effects of this compound. The primary mechanism of action is through dopamine D2 receptor antagonism, with contributions from its effects on alpha-1 adrenergic, histamine H1, and serotonin 5-HT2A receptors. Quantitative data from these studies provide a dose-dependent relationship for its sedative properties. The detailed experimental protocols outlined in this guide offer a framework for future preclinical investigations into the sedative and neuroleptic properties of novel compounds. This in-depth understanding of this compound's preclinical profile is invaluable for researchers and scientists in the field of drug development and pharmacology.
References
- 1. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of medetomidine and fentanyl-droperidol in dogs: sedation, analgesia, arterial blood gases and lactate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prompt arousal from fentanyl-droperidol-pentobarbital anesthesia in dogs: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral induction of anesthesia with this compound and transmucosal carfentanil citrate in chimpanzees (Pan troglodytes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical evaluation of a combination of this compound and fentanyl as an anesthetic for the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
Droperidol's role as a first-generation antipsychotic in research
An In-depth Examination of a First-Generation Antipsychotic for Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol, a butyrophenone derivative, is a first-generation antipsychotic agent that has been utilized in clinical settings for its potent antiemetic and sedative properties.[1] As a high-affinity antagonist of the dopamine D2 receptor, its mechanism of action aligns with the dopamine hypothesis of schizophrenia.[2][3] This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a review of its core signaling pathways, tailored for researchers in neuroscience and drug development.
I. Quantitative Data: Receptor Binding Affinity
This compound exhibits a distinct binding profile, with its primary activity centered on the dopamine D2 receptor. The following table summarizes the inhibitory constants (Ki) of this compound at various neurotransmitter receptors, providing a quantitative basis for understanding its pharmacological effects. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | >10,000 |
| D2 | 1.1 - 3.0[4] |
| D3 | 2.5 |
| D4 | 7.4 |
| Serotonin Receptors | |
| 5-HT1A | 130 - 2,500[4] |
| 5-HT2A | 4.6 - 13 |
| 5-HT2C | >10,000 |
| Adrenergic Receptors | |
| Alpha-1 | 1.4 - 2.6[4] |
| Alpha-2 | 2,800 |
| Histamine Receptors | |
| H1 | 11 - 2,500[4] |
| Muscarinic Receptors | |
| M1-M5 | >10,000 |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the antipsychotic potential of this compound.
A. In Vitro Assays
This protocol determines the affinity of this compound for the dopamine D2 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat striatal tissue or cells expressing recombinant human D2 receptors.
-
Radioligand: [3H]-Spiperone (specific activity ~20-80 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane preparation (protein concentration adjusted to yield specific binding of 5-10% of total added radioactivity).
-
50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM).
-
50 µL of assay buffer (for total binding), (+)-butaclamol (for non-specific binding), or varying concentrations of this compound.
-
-
Equilibration: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a functional consequence of D2 receptor activation.[3][5]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[3]
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).[5]
-
D2 Receptor Agonist: Quinpirole or dopamine.
-
Adenylyl Cyclase Activator: Forskolin.[6]
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[3]
-
Test Compound: this compound, serially diluted.
-
Cell Culture Medium and reagents.
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with serum-free medium containing the PDE inhibitor (e.g., 0.5 mM IBMX) and varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add the D2 receptor agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 1-10 µM) to the wells. Incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
B. In Vivo Assays
This test assesses the induction of catalepsy, a state of motor immobility that is a characteristic side effect of typical antipsychotics and is thought to be related to D2 receptor blockade in the nigrostriatal pathway.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline with a few drops of Tween 80).
-
Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9 cm above a flat surface.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.5-5 mg/kg, intraperitoneally) or vehicle to different groups of rats.
-
Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated bar.
-
Scoring: Measure the time (in seconds) that the rat maintains this unnatural posture (descent latency). A cut-off time (e.g., 180 seconds) is typically used. The animal is considered cataleptic if it remains on the bar for a predetermined duration (e.g., >20 seconds).
-
Data Analysis: Compare the mean descent latencies or the percentage of cataleptic animals between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
This assay measures the effect of this compound on spontaneous movement, a common screening method for assessing the sedative or inhibitory effects of antipsychotic drugs.[7][8]
Materials:
-
Animals: Male C57BL/6 or Swiss Webster mice (20-30 g).
-
Test Compound: this compound, dissolved in a suitable vehicle.
-
Locomotor Activity Chambers: Automated activity monitoring systems equipped with infrared beams to detect movement.[7][8]
Procedure:
-
Acclimation: Individually house the mice in the locomotor activity chambers and allow them to acclimate for at least 30-60 minutes.[7]
-
Baseline Activity: Record the spontaneous locomotor activity of each mouse for a baseline period (e.g., 30-60 minutes).
-
Drug Administration: Administer this compound (e.g., 0.1-2 mg/kg, intraperitoneally) or vehicle.
-
Post-injection Activity: Immediately return the mice to the activity chambers and record their locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify locomotor activity by parameters such as total distance traveled, number of beam breaks, or time spent moving. Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the activity levels between the this compound-treated and vehicle-treated groups using statistical methods like repeated measures ANOVA.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways affected by this compound and typical experimental workflows in antipsychotic drug research.
A. Signaling Pathways
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Alpha-1 Adrenergic Receptor Antagonism by this compound.
B. Experimental Workflows
Caption: In Vitro Antipsychotic Screening Workflow.
Caption: In Vivo Antipsychotic Efficacy Testing Workflow.
IV. Conclusion
This compound serves as a quintessential first-generation antipsychotic, with a well-defined mechanism of action primarily mediated by high-affinity dopamine D2 receptor antagonism. Its utility in research extends from being a reference compound in screening new antipsychotic candidates to a tool for dissecting the roles of the dopaminergic system in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for scientists to investigate this compound and similar compounds, contributing to the broader understanding of antipsychotic pharmacology and the development of novel therapeutics for psychiatric disorders.
References
- 1. protocols.io [protocols.io]
- 2. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Guide: The Black Box Warning for Droperidol and QT Prolongation
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the United States Food and Drug Administration (FDA) "black box warning" issued for Droperidol in December 2001 due to concerns over QT interval prolongation and the associated risk of Torsades de Pointes (TdP).[1][2][3] We will explore the underlying electrophysiological mechanisms, present quantitative data from key clinical and preclinical studies, detail relevant experimental protocols, and discuss the evidence and controversy surrounding this significant regulatory action.
Introduction: The this compound Controversy
This compound, a butyrophenone derivative, has a long history of effective use as an antiemetic for postoperative nausea and vomiting (PONV) and as a sedative for agitated patients.[1][3][4] Despite a 30-year history of perceived safety and efficacy, the FDA's 2001 black box warning, prompted by reports of serious cardiac arrhythmias and death, drastically curtailed its use.[1][2][5][6] The warning recommended stringent cardiac monitoring, including a 12-lead ECG prior to administration and for 2-3 hours after, and advised against its use in patients with a prolonged QT interval.[3][7] This decision remains a subject of debate, with many clinicians arguing that the risk is overstated, particularly at the low doses used for antiemesis, and that the FDA's decision was based on cases involving high doses or confounding factors.[1][7][8]
Mechanism of Action: hERG Channel Blockade
The primary mechanism by which this compound prolongs the QT interval is through the blockade of the human ether-a-go-go-related gene (hERG) potassium channel.[9][10] This channel is critical for cardiac repolarization.
-
Role of the hERG Channel: The hERG channel conducts the rapid component of the delayed rectifier potassium current (IKr). This current is a key contributor to the repolarization phase (Phase 3) of the cardiac action potential. By allowing potassium ions (K+) to exit the cardiomyocyte, IKr helps restore the negative resting membrane potential.
-
This compound's Effect: this compound potently blocks the hERG channel, inhibiting the IKr current.[9][10] This blockade slows the rate of repolarization, thereby prolonging the action potential duration (APD). The prolongation of the APD in a significant number of ventricular myocytes manifests on the surface electrocardiogram (ECG) as a prolongation of the QT interval.[8] Excessive prolongation of the QT interval creates an electrophysiological environment ripe for early afterdepolarizations (EADs), which can trigger TdP, a life-threatening polymorphic ventricular tachycardia.[8] Studies indicate that this compound binds with high affinity to the open and inactivated states of the hERG channel.[9][11]
Quantitative Data Summary
The effect of this compound on the QT interval is dose-dependent.[12][13] Below are summaries of quantitative data from key preclinical and clinical studies.
Table 1: Clinical Studies on this compound and QTc Interval Prolongation
| Study Population | This compound Dose | Mean QTc Change | Study Notes | Reference(s) |
|---|---|---|---|---|
| 40 Surgical Patients | 0.1 mg/kg IV | +37 ms | Dose-dependent relationship observed. | [8][12] |
| 40 Surgical Patients | 0.175 mg/kg IV | +44 ms | Increase occurred within 1 minute of injection. | [8][12] |
| 40 Surgical Patients | 0.25 mg/kg IV | +59 ms | No dysrhythmias were reported during the study. | [8][12] |
| 170 Non-critical ED Patients | Various (mean 6.8 mg) | +3.3 ms | Mean pre-dose QTc was 424.3 ms; post-dose was 427.6 ms. | [3] |
| 114 Critical ED Patients | Various (mean 8.0 mg) | +0.1 ms | Mean pre-dose QTc was 435.7 ms; post-dose was 435.8 ms. | [3] |
| 16 Healthy Volunteers | 0.1 mg/kg IV | +25 ms | Compared to +17 ms for ondansetron in the same study. |[13] |
Table 2: Preclinical Data on hERG Channel Inhibition by this compound
| Study System | Method | IC₅₀ | Key Findings | Reference(s) |
|---|---|---|---|---|
| HEK293 Cells | Whole-cell patch clamp | 77.3 ± 9.6 nM | Blockade was use-dependent and reversible. | [9] |
| Xenopus laevis Oocytes | Two-electrode voltage clamp | 0.6 - 0.9 µM | Inhibition was increased with membrane depolarization. |[10] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
The link between this compound and hERG channel blockade has been established through rigorous electrophysiological techniques. Clinical evaluation of QT prolongation follows standardized regulatory guidelines.
This in vitro assay is the gold standard for assessing a compound's potential to block the hERG channel.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the IKr current in a cell line heterologously expressing the hERG channel.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with the KCNH2 gene, which encodes the hERG channel protein. Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Electrophysiology: The whole-cell configuration of the patch-clamp technique is used to record ionic currents from single cells.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current. This typically involves a depolarizing pulse from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step (e.g., -50 mV) where a large "tail current" is measured. This tail current is used for quantifying channel block.
-
Drug Application: A baseline recording is established. This compound is then perfused into the cell bath at increasing concentrations. The effect on the tail current amplitude is measured at each concentration until a steady-state block is achieved.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline. A concentration-response curve is plotted, and the IC₅₀ value is determined by fitting the data to the Hill equation.
The TQT study is a definitive clinical trial designed to assess a drug's effect on the QT interval, as outlined in the ICH E14 guidance.[14][15]
Objective: To determine if a drug, at therapeutic and supratherapeutic doses, has a clinically significant effect on the QT interval compared to placebo.
Methodology:
-
Study Design: Typically a randomized, double-blind, placebo- and positive-controlled crossover or parallel study in healthy volunteers. A positive control (e.g., moxifloxacin) is used to confirm the study's ability to detect a known QT-prolonging effect.[16]
-
ECG Collection: Time-matched 12-lead ECGs are collected at multiple time points pre-dose (for baseline) and post-dose. Collection is intensive around the time of maximum plasma concentration (Cmax).[15][16]
-
QT Measurement: A central, blinded ECG laboratory measures the QT intervals from the digital recordings.
-
Heart Rate Correction: The measured QT interval is corrected for heart rate to yield the QTc interval. Common correction formulas include Bazett's (QTc = QT/√RR) and Fridericia's (QTc = QT/∛RR). Individual-specific corrections (QTcI) are often preferred.
-
Statistical Analysis: The primary endpoint is the time-matched, baseline-subtracted difference in QTc between the drug and placebo (ΔΔQTc). The key regulatory threshold is an upper bound of the 95% confidence interval for the mean ΔΔQTc of 10 ms.[14][15] An effect exceeding this threshold is a cause for regulatory concern.
Conclusion for Drug Development Professionals
The case of this compound serves as a critical lesson in cardiovascular safety assessment during drug development. It underscores the importance of:
-
Early Mechanistic Screening: In vitro hERG assays are indispensable for identifying potential QT prolongation risk early in the development pipeline. A potent hERG blockade (IC₅₀ in the nanomolar range, as seen with this compound) is a significant red flag.[9]
-
Dose-Response Characterization: The clinical risk of QT prolongation is often dose- and concentration-dependent.[8][12] Thorough dose-escalation studies with intensive ECG monitoring are crucial to define the exposure-response relationship.
-
Integrated Risk Assessment: The overall proarrhythmic risk is a function of the drug's intrinsic properties (hERG affinity, effects on other channels) and clinical factors (dose, route of administration, patient population, and potential for drug-drug interactions).[5][7]
-
Regulatory Precedent: The FDA's action on this compound, based heavily on post-marketing surveillance, highlights that regulatory focus on QT safety is paramount and that even drugs with a long market history are not exempt from re-evaluation.[1][5][17]
While the debate over the this compound warning continues, its story has permanently influenced drug safety evaluation, solidifying the hERG assay and the TQT study as cornerstones of modern cardiotoxicity assessment.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. This compound and the Black Box Warning | MDedge [mdedge.com]
- 3. The Incidence of QT Prolongation and Torsades des Pointes in Patients Receiving this compound in an Urban Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsf.org [apsf.org]
- 6. The Surprising Re-emergence of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Return of this compound... — Taming the SRU [tamingthesru.com]
- 8. dig.pharmacy.uic.edu [dig.pharmacy.uic.edu]
- 9. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular interaction of this compound with human ether-a-go-go-related gene channels: prolongation of action potential duration without inducing early afterdepolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. This compound causes a dose-dependent prolongation of the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDA's insights: implementing new strategies for evaluating drug-induced QTc prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. celerion.com [celerion.com]
- 17. This compound, QT prolongation, and sudden death: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Droperidol Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol, a butyrophenone derivative, is a potent dopamine D2 receptor antagonist widely used for its antiemetic and antipsychotic properties.[1] In the context of in vitro research, accurate and consistent preparation of this compound solutions is paramount to obtaining reliable and reproducible experimental results. These application notes provide detailed information on the solubility of this compound hydrochloride in aqueous buffers, protocols for its preparation, and essential considerations for its use in cell-based assays.
Solubility of this compound and this compound Hydrochloride
The solubility of this compound is highly dependent on its form (free base or hydrochloride salt) and the pH of the solvent.
-
This compound (Free Base): The free base form is practically insoluble in water.[2] This low aqueous solubility necessitates the use of organic solvents for initial dissolution.
-
This compound Hydrochloride: The hydrochloride salt is significantly more water-soluble, particularly in acidic conditions.[3] Acidic pH favors the protonation of the nitrogen atoms within the molecule, enhancing its solubility in aqueous solutions. The solubility of this compound hydrochloride is also influenced by temperature, with solubility generally increasing as the temperature rises.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and its hydrochloride salt in various solvents.
Table 1: Solubility of this compound (Free Base/Hydrate)
| Solvent | Concentration | Temperature | pH | Source |
| Water | <0.001 g/100 mL (<10 µg/mL) | 25°C | Neutral | [4] |
| Chloroform | 40 g/100 mL | 25°C | N/A | [4] |
| Dimethylformamide (DMF) | 17 g/100 mL | 25°C | N/A | [4] |
| Methanol | 0.41 g/100 mL | 25°C | N/A | [4] |
| Ethanol | 0.34 g/100 mL | 25°C | N/A | [4] |
| Diethyl Ether | 0.24 g/100 mL | 25°C | N/A | [4] |
| Aqueous Buffer | 33.4 µg/mL | N/A | 7.4 | [4] |
Table 2: Solubility of this compound in Acidic Aqueous Solution
| Solvent | Concentration | Temperature | pH | Source |
| 0.1 M HCl | 0.15 g/100 mL (1.5 mg/mL) | 25°C | ~1 | [4] |
Table 3: Practical Solubility for In Vitro Assays
| Solvent System | Achievable Concentration | Method | Source |
| 1:4 DMSO:PBS | ~0.2 mg/mL (~527 µM) | Dissolve in DMSO first, then dilute with PBS. |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO), which can be further diluted to working concentrations for in vitro assays.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or higher, depending on the solubility in pure DMSO).
-
Dissolution: Vortex the solution vigorously until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution if necessary.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C for long-term storage. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.
Materials:
-
This compound hydrochloride DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, HEPES, Tris-HCl) or cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Pre-warming: Pre-warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in the aqueous buffer or medium.
-
Final Dilution: Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer or medium to achieve the final desired working concentration. Crucially, ensure the final concentration of DMSO in the assay is kept to a minimum, ideally ≤0.1%, as higher concentrations can be toxic to cells. Many cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for the specific cell line being used.
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.
Stability Considerations:
-
Aqueous Stability: this compound solutions in aqueous buffers are not recommended for long-term storage. Prepare fresh working solutions for each experiment.
-
Stability in IV Solutions: Studies have shown that this compound is stable in 0.9% sodium chloride and 5% dextrose injections for up to 7 days in glass bottles. However, a significant decrease in concentration was observed in lactated Ringer's solution in PVC bags, possibly due to sorption.
-
Light Sensitivity: this compound is sensitive to light. Protect stock and working solutions from light by using amber tubes or wrapping containers in aluminum foil.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Preparing and Using this compound Hydrochloride in In Vitro Assays.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Droperidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Droperidol in pharmaceutical formulations and biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is simple, accurate, and precise, making it suitable for routine quality control and pharmacokinetic studies. This document outlines the required instrumentation, reagents, and a step-by-step procedure for sample preparation and chromatographic analysis.
Introduction
This compound is a butyrophenone derivative that acts as a potent dopamine D2 receptor antagonist. It is utilized as an antiemetic and antipsychotic agent. Accurate and reliable quantification of this compound is crucial for ensuring the quality of pharmaceutical products and for conducting pharmacokinetic and pharmacodynamic studies.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and reproducibility. This document presents a validated RP-HPLC method for the determination of this compound.
Principle
The method is based on the separation of this compound from other components in the sample matrix using a reversed-phase C18 column. The separation is achieved by isocratic elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected and quantified by a UV detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard solution with a known concentration.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven. (A WATERS HPLC Auto Sampler, Separation module 2695, and PDA Detector 996 with Empower software has been used).
-
Column: Agilent C18, 5 µm, 4.6 x 250 mm or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Preparation of Solutions
-
Phosphate Buffer (pH 4.0): Dissolve 6.8 grams of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of Phosphate buffer (pH 4.0) and Acetonitrile in the ratio of 30:70 (v/v). Degas the mobile phase by sonicating for 15 minutes and filter through a 0.45 µm membrane filter.
-
Standard Stock Solution: Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Add about 2 mL of the mobile phase and sonicate to dissolve. Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1 mg/mL.[3]
-
Working Standard Solution: From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
Sample Preparation
-
Pharmaceutical Formulations (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask. Add about 7 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Biological Matrices (Plasma/Serum): For plasma or serum samples, a protein precipitation step is required. To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase.[4][5] A liquid-liquid extraction with hexane:chloroform (70:30) can also be performed for cleaner samples.[4][5]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | Agilent C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Phosphate buffer (pH 4.0) : Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables summarize the quantitative data for the HPLC method for this compound quantification.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (min) | - | ~3.5 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 6532 |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50-150 µg/mL | [6] |
| Correlation Coefficient (r²) | 0.9996 | [6] |
| Limit of Detection (LOD) | 3.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | 10.1 µg/mL | [3] |
| Accuracy (% Recovery) | 100.8% | [6] |
| Precision (%RSD) | < 2% | [7] |
Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
References
- 1. Population pharmacokinetics of intramuscular this compound in acutely agitated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of intramuscular this compound in acutely agitated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with this compound as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with this compound as internal standard for application to drug-interaction pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC determination of the contents of this compound injection and...: Ingenta Connect [ingentaconnect.com]
- 7. Determination of this compound in plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Droperidol in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the intravenous (IV) administration of Droperidol in rodent models, specifically mice and rats. This document outlines the mechanism of action, vehicle preparation, detailed administration protocols, and key quantitative data to ensure safe and effective experimental outcomes.
Mechanism of Action
This compound is a butyrophenone derivative that functions primarily as a potent dopamine D2 receptor antagonist.[1] Its sedative and antiemetic effects are attributed to the blockade of these receptors in the central nervous system. Additionally, this compound exhibits mild alpha-1 adrenergic receptor antagonism, which can lead to peripheral vasodilation and a potential reduction in blood pressure.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous administration of this compound in rodent studies.
Table 1: Intravenous this compound Dosage and Toxicity in Rodents
| Parameter | Mouse | Rat |
| Effective IV Dose Range | Not well-established in literature, initiate with low doses and perform dose-response studies. | Not well-established in literature, initiate with low doses and perform dose-response studies. |
| Intravenous LD50 | 20-43 mg/kg | 30 mg/kg |
Note: The therapeutic intravenous dose for sedation or antiemesis in rodents is not well-documented in publicly available literature. It is strongly recommended to conduct pilot studies to determine the optimal dose for your specific research needs, starting with a fraction of the LD50 and carefully observing the animals for the desired effect and any adverse reactions.
Table 2: Recommended Materials for Intravenous Administration
| Material | Specification |
| Needle Gauge (Mouse) | 27-30 G |
| Needle Gauge (Rat) | 25-27 G |
| Syringe Size | 1 mL or 3 mL |
| Maximum Bolus Injection Volume (Mouse) | 5 mL/kg |
| Maximum Bolus Injection Volume (Rat) | 5 mL/kg |
| Maximum Infusion Rate (Mouse & Rat) | 4 mL/kg/hour |
Experimental Protocols
Preparation of this compound Solution for Injection
This compound is sparingly soluble in water. Commercially available this compound injections are typically formulated at a low pH to improve solubility. For research purposes, a vehicle of acidified saline is recommended.
Vehicle Preparation (Acidified Saline):
-
Start with sterile 0.9% sodium chloride (saline) solution.
-
Adjust the pH of the saline to approximately 3.0-3.8 using a sterile, dilute acid such as lactic acid or tartaric acid.[3]
-
Monitor the pH carefully using a calibrated pH meter.
This compound Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in the prepared acidified saline vehicle to achieve the target concentration.
-
Ensure the solution is clear and free of particulates before administration. If necessary, sterile filter the final solution.
-
Commercially available this compound for injection can be diluted with 0.9% sodium chloride.[4]
Intravenous Administration Protocol (Tail Vein Injection)
This protocol describes the standard tail vein injection procedure for mice and rats.
Animal Preparation:
-
Acclimatize the animals to the laboratory environment to minimize stress.
-
To facilitate vein dilation, warm the animal's tail using a heat lamp or by immersing the tail in warm water (38-40°C) for a few minutes prior to injection. Ensure the animal does not overheat.
-
Place the rodent in a suitable restraint device to secure the animal and provide access to the tail.
Injection Procedure:
-
Position the tail and identify one of the lateral tail veins.
-
Swab the injection site with 70% ethanol.
-
Hold the syringe with the needle bevel facing up and insert the needle into the vein at a shallow angle, parallel to the vein.
-
A successful insertion may be indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance.
-
If swelling or blanching of the tail occurs, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
Post-Administration Monitoring:
-
Monitor the animal for the desired sedative or antiemetic effect.
-
Observe for any adverse reactions, including respiratory depression, excessive sedation, or extrapyramidal symptoms (e.g., tremors, rigidity).
-
Ensure the animal has easy access to food and water post-procedure.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's antagonistic effects.
Experimental Workflow for Intravenous Administration
Caption: Experimental workflow for intravenous this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-dose this compound effectively reduces nausea in a general surgical adult patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Droperidol in Patch-Clamp Electrophysiology on Isolated Neurons
Introduction
Droperidol is a butyrophenone derivative, functioning primarily as a potent dopamine D2 receptor antagonist.[1][2] It has been utilized in clinical settings for its antiemetic and sedative properties, often in the context of anesthesia and for managing acute psychosis.[3][4] Understanding the electrophysiological impact of this compound on isolated neurons is crucial for elucidating its therapeutic mechanisms and potential side effects, such as the prolongation of the QT interval.[3] Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds on ion channel function and neuronal excitability with high resolution.[5][6]
These application notes provide a comprehensive overview of this compound's effects on various neuronal ion channels and receptors, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action and Electrophysiological Effects
This compound exerts a complex modulatory effect on neuronal excitability by interacting with a range of voltage-gated ion channels and neurotransmitter receptors.
Effects on Voltage-Gated Ion Channels
This compound's interaction with voltage-gated ion channels is a key aspect of its pharmacological profile, contributing to both its therapeutic actions and adverse effects.
-
Potassium (K+) Channels: this compound significantly affects several types of potassium channels. Its most notable action is the potent, state-dependent blockade of the human ether-a-go-go-related gene (hERG) channel, which is critical for cardiac repolarization and is also expressed in the nervous system.[7] This inhibition is considered the primary mechanism for QT prolongation.[7] this compound preferentially blocks hERG channels in their open and inactivated states, with the effect being more pronounced at higher stimulation frequencies.[7] In spinal sensory neurons, this compound blocks delayed-rectifier K+ currents, leading to a prolonged action potential duration, while A-type K+ currents remain unaffected.[8]
-
Sodium (Na+) Channels: this compound has been shown to block voltage-gated sodium channels. In human central nervous system sodium channels, this blockade occurs at relatively high concentrations (EC50 of 0.68 mM) and is primarily achieved by reducing the channel's open time.[9][10] Studies on spinal sensory neurons have indicated that this compound selectively blocks a fast component of the Na+ current.[8] This action on sodium channels may contribute to its anesthetic and analgesic properties.
-
Calcium (Ca2+) Channels: While direct patch-clamp data on isolated neurons is limited, studies on cardiac myocytes suggest that this compound can reduce intracellular calcium concentration by decreasing sarcolemmal calcium influx.[11] This suggests a potential inhibitory effect on L-type calcium channels, which would require further investigation in a neuronal context.[12]
Effects on Neurotransmitter Receptors
This compound's primary mechanism of action involves the antagonism of neurotransmitter receptors, which has direct electrophysiological consequences.
-
Dopamine D2 Receptors: As a potent D2 antagonist, this compound modulates the activity of neurons expressing these receptors.[2][13] In cultured neurons from the ventral mesencephalon, this compound dose-dependently reduces the spontaneous firing of action potentials at clinically relevant concentrations (1 nM to 10 µM).[2] This effect is absent in neurons lacking dopamine receptors, such as those from the spinal cord, highlighting the specificity of this interaction.[2]
-
Alpha-Adrenergic and Serotonin Receptors: this compound also exhibits blocking activity at alpha-adrenergic and serotonin receptors, which contributes to its overall pharmacological profile, including its sedative and vasodilatory effects.[3][14][15]
Data Presentation
The following tables summarize the quantitative data on this compound's effects on neuronal ion channels and receptor-mediated activity.
Table 1: Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel | Neuron/Cell Type | This compound Concentration | Observed Electrophysiological Effect | Reference |
| hERG K+ Channel | HEK293 cells | IC50: 77.3 nM | Potent, use-dependent block of tail currents; affects open and inactivated states. | [7] |
| Delayed-Rectifier K+ | Rat Dorsal Horn Neurons | IC50: 20.6 µM | Blockade of K+ currents, leading to increased action potential duration. | [8] |
| A-Type K+ Channel | Rat Dorsal Horn Neurons | Up to 100 µM | Insensitive; no block observed. | [8] |
| Voltage-Gated Na+ | Human Brain | EC50: 0.68 mM | Concentration-dependent reduction in single-channel conductance, primarily by reducing fractional open time. | [9] |
Table 2: Effects of this compound on Receptor-Mediated Neuronal Activity
| Receptor Target | Neuron Type | This compound Concentration | Observed Electrophysiological Effect | Reference |
| Dopamine D2 Receptor | Rat Ventral Mesencephalon Neurons | 1 nM - 10 µM | Dose-dependent reduction in the percentage of neurons spontaneously generating action potentials. | [2] |
Experimental Protocols
This section outlines a generalized protocol for investigating the effects of this compound on voltage-gated ion channels in isolated neurons using whole-cell patch-clamp electrophysiology.
Preparation of Isolated Neurons
-
Source: Neurons can be acutely dissociated from specific brain regions of rodents (e.g., dorsal root ganglia, hippocampus, ventral mesencephalon) or obtained from primary neuronal cultures.[2] Alternatively, cell lines (e.g., HEK293, CHO) heterologously expressing the ion channel of interest can be used.[7]
-
Dissociation (for acute preparations):
-
Anesthetize and euthanize the animal according to approved institutional protocols.
-
Rapidly dissect the brain region of interest in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Cut tissue into thin slices (300-400 µm) using a vibratome.
-
Incubate slices in an enzymatic solution (e.g., papain or trypsin in ACSF) to digest the extracellular matrix.
-
Mechanically triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to release individual neurons.
-
Plate the resulting cell suspension onto glass coverslips in a recording chamber.
-
Solutions and Reagents
-
Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[16]
-
Internal Pipette Solution (for K+ currents): (in mM) 130 KCl, 1 MgCl2, 0.4 CaCl2, 10 HEPES, 11 EGTA, and 5 NaCl. Adjust pH to 7.3 with KOH.[16]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in ACSF to the final desired concentrations. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).
Whole-Cell Patch-Clamp Recording
-
Equipment: Use a standard patch-clamp setup including a microscope, micromanipulator, amplifier, digitizer, and a computer with data acquisition software.[16]
-
Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Procedure:
-
Place the coverslip with isolated neurons in the recording chamber and perfuse with oxygenated ACSF.
-
Under visual control, approach a healthy-looking neuron with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Voltage-Clamp Protocol (Example for K+ channels):
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit ion channel currents.
-
Record baseline currents in ACSF alone.
-
Perfuse the chamber with ACSF containing the desired concentration of this compound and repeat the voltage-step protocol to record the drug's effect.
-
Perform a washout by perfusing with ACSF alone to check for reversibility of the effect.[7]
-
-
Current-Clamp Protocol: To study effects on excitability, switch to current-clamp mode. Record the resting membrane potential and inject current steps to elicit action potentials before, during, and after this compound application.[8]
Data Analysis
-
Measure the peak current amplitude at each voltage step to construct current-voltage (I-V) relationship curves.
-
Calculate the percentage of current inhibition by this compound at each concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
-
Analyze changes in channel kinetics (activation, inactivation, deactivation).
-
In current-clamp, measure changes in resting membrane potential, action potential threshold, duration, and firing frequency.
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in electrophysiology.
References
- 1. Evidence-based review and appraisal of the use of this compound in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses spontaneous electrical activity in neurons cultured from ventral midbrain. Implications for neuroleptanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of potassium conductance by this compound has influence on excitability of spinal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular actions of this compound on human CNS ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular actions of this compound on human CNS ion channels | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 11. This compound inhibits intracellular Ca2+, myofilament Ca2+ sensitivity, and contraction in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. This compound interacts with vascular serotonin receptors and alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific alpha-adrenoceptor blocking effect of this compound on isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Assessing Droperidol Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol, a butyrophenone derivative, is a dopamine D2 receptor antagonist with antiemetic and antipsychotic properties.[1][2] While effective in clinical settings, understanding its potential cytotoxic effects is crucial for comprehensive safety assessment. These application notes provide detailed protocols for evaluating this compound-induced cytotoxicity in various cell lines, such as the human neuroblastoma cell line SH-SY5Y, the rat pheochromocytoma cell line PC12, and the human liver carcinoma cell line HepG2. The provided methodologies cover the assessment of cell viability, apoptosis, and necrosis, offering a framework for in-depth toxicological profiling.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound cytotoxicity, based on typical results observed with similar antipsychotic compounds. These tables are for illustrative purposes and actual results may vary depending on the specific experimental conditions and cell line used.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y | MTT Assay | 48 | 55 |
| PC12 | MTT Assay | 48 | 72 |
| HepG2 | MTT Assay | 48 | >100[3] |
Table 2: Apoptosis and Necrosis Assessment in SH-SY5Y Cells Treated with this compound for 48 hours
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| 25 | 78.4 ± 3.5 | 10.1 ± 1.2 | 8.2 ± 1.0 | 3.3 ± 0.7 |
| 50 | 52.1 ± 4.2 | 25.6 ± 2.5 | 18.5 ± 1.9 | 3.8 ± 0.9 |
| 100 | 20.7 ± 3.9 | 45.3 ± 3.8 | 28.9 ± 2.7 | 5.1 ± 1.1 |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Selected cell line (e.g., SH-SY5Y, PC12, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
This compound (powder or stock solution)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
Sterile cell culture plates (96-well for viability assays, larger formats for other assays)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cells in their appropriate complete medium in a CO2 incubator.
-
Seed the cells into the appropriate sterile plates at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired experimental time points (e.g., 24, 48, 72 hours).
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of necrosis.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
After the this compound treatment period, carefully collect the cell culture supernatant from each well.
-
Prepare a positive control by treating untreated cells with the lysis buffer provided in the kit to achieve 100% LDH release.
-
Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Following this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Workflows and Signaling Pathways
Experimental workflow for assessing this compound cytotoxicity.
Hypothesized apoptosis signaling pathway induced by this compound.
Hypothesized necrosis signaling pathway induced by this compound.
References
Application Notes and Protocols for Establishing a Droperidol-Induced Catalepsy Model in Rats
Application Note ID: AN-CAT-2025-11-13
Introduction
Catalepsy in rodents is a behavioral state characterized by immobility and a failure to correct externally imposed postures. This condition is often utilized as a preclinical model to assess the extrapyramidal side effects of antipsychotic drugs, particularly those that act as dopamine D2 receptor antagonists. Droperidol, a butyrophenone and a potent D2 antagonist, can be used to induce catalepsy in rats, providing a valuable model for studying the mechanisms of motor side effects and for screening novel compounds with potential antipsychotic activity but a lower propensity to induce such effects. These application notes provide a detailed protocol for establishing a this compound-induced catalepsy model in rats, including methodologies for behavioral assessment, data presentation, and an overview of the underlying signaling pathways.
Mechanism of Action
This compound's primary mechanism of action in inducing catalepsy is the blockade of dopamine D2 receptors in the striatum, a key component of the basal ganglia motor loop.[1] The blockade of these receptors disrupts the normal balance of neurotransmission in the basal ganglia, leading to the characteristic motor rigidity and immobility of catalepsy. The main actions of this compound are believed to stem from its potent Dopamine(2) receptor antagonism, with minor antagonistic effects on alpha-1 adrenergic receptors as well.[2] While the exact downstream signaling cascade is complex, it involves the modulation of adenylyl cyclase activity and interactions with other neurotransmitter systems, such as glutamate and adenosine, within the striatum.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Weight: 200-300 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize the animals to the housing facility for at least one week before the experiment.
Materials and Reagents
-
This compound solution
-
Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent if necessary)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Catalepsy bar apparatus (a horizontal bar, approximately 0.5-1 cm in diameter, elevated 8-10 cm above a flat surface)
-
Stopwatch
Experimental Procedure
-
Habituation: On the day of the experiment, allow the rats to acclimate to the testing room for at least 30 minutes before the start of the procedure.
-
Drug Administration:
-
Prepare fresh solutions of this compound and vehicle on the day of the experiment.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A known effective dose from literature for inducing catalepsy in rats is 1.5 mg/kg, i.p.[3] However, it is highly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Catalepsy Assessment (Bar Test):
-
The bar test is a widely used method to measure catalepsy.[4][5]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the elevated horizontal bar. The hind paws should remain on the surface below.
-
Start the stopwatch immediately after the rat is in the correct posture.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar. This is the descent latency.
-
A cut-off time (e.g., 180 or 300 seconds) should be set to avoid causing undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Perform the test in a quiet environment to avoid startling the animals.
-
Scoring and Data Analysis
-
The primary endpoint is the descent latency in seconds.
-
Data can be presented as the mean descent latency ± SEM for each treatment group at each time point.
-
Statistical analysis can be performed using appropriate methods, such as a two-way ANOVA (treatment x time) followed by post-hoc tests to compare between groups.
Data Presentation
Due to the limited availability of comprehensive dose-response and time-course data specifically for this compound in the published literature, the following tables present data for haloperidol, a structurally and mechanistically similar D2 antagonist, to serve as a representative example. Researchers should generate their own dose-response and time-course data for this compound.
Table 1: Representative Dose-Response of Haloperidol-Induced Catalepsy in Rats
| Dose of Haloperidol (mg/kg, i.p.) | Mean Descent Latency (seconds) at 60 min post-injection (± SEM) |
| Vehicle | 5 ± 2 |
| 0.1 | 30 ± 8 |
| 0.25 | 95 ± 15 |
| 0.5 | 150 ± 20 |
| 1.0 | 180 ± 0 (reached cut-off) |
Note: This data is illustrative and compiled from typical results reported in the literature.[6][7][8][9] The ED50 for haloperidol-induced catalepsy in male rats is generally reported to be in the range of 0.23-0.42 mg/kg.[6]
Table 2: Representative Time-Course of Haloperidol-Induced Catalepsy in Rats
| Time Post-Injection (minutes) | Mean Descent Latency (seconds) for Haloperidol (1 mg/kg, i.p.) (± SEM) |
| 15 | 45 ± 10 |
| 30 | 110 ± 18 |
| 60 | 175 ± 5 |
| 90 | 180 ± 0 (reached cut-off) |
| 120 | 180 ± 0 (reached cut-off) |
Note: This data is illustrative.[10] Peak cataleptic effects of haloperidol are typically observed between 60 and 120 minutes post-injection.[7][10] For this compound, peak effects after intramuscular injection have been noted to occur within 30 minutes, with a duration of 2 to 4 hours, though this was in the context of sedation.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-induced catalepsy model in rats.
Signaling Pathway of this compound-Induced Catalepsy
References
- 1. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cataleptogenic potency of the antipsychotic drugs is inversely correlated with neuronal activity in the amygdaloid complex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned tolerance to haloperidol- and this compound-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Open Source Automated Bar Test for Measuring Catalepsy in Rats | eNeuro [eneuro.org]
- 5. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Comparison of this compound and haloperidol for acute agitation in the emergency department: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Droperidol in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol, a butyrophenone derivative, is a potent antipsychotic and antiemetic agent that primarily exerts its effects through the antagonism of dopamine D2 receptors.[1][2] Its high affinity and selectivity for the D2 subtype make it a valuable tool in neuroscience research and drug discovery for studying the dopaminergic system. These application notes provide a comprehensive guide to utilizing this compound in dopamine receptor binding assays, including its binding profile, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: this compound Binding Affinity Profile
The binding affinity of this compound for various human dopamine receptor subtypes is summarized in the table below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | 1092 (IC50) | [3] |
| Dopamine D2 | 0.8 | [3] |
| Dopamine D3 | 0.94 | [3] |
| Dopamine D4 | 22 | [4] |
| Dopamine D5 | Not readily available in the literature |
Note: The value for the D1 receptor is presented as an IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. While related to Ki, it is not an identical measure.
Experimental Protocols
This section outlines a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using this compound as a reference compound and [3H]-Spiperone as the radioligand.
Objective:
To determine the Ki of a test compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone (Specific Activity: ~90 Ci/mmol).
-
Reference Compound: this compound.
-
Test Compound: Compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membranes in assay buffer to a final concentration that yields optimal specific binding (typically 10-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and this compound in the assay buffer. The concentration range should span from at least 1000-fold below to 1000-fold above the expected Ki.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of the diluted membrane preparation.
-
Test Compound/Droperidol Competition: 50 µL of the respective compound dilution, 50 µL of [3H]-Spiperone, and 100 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters under vacuum.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with Haloperidol) from the total binding (CPM from wells with buffer only) and from the CPM in the presence of the test compound/Droperidol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of the competitor that displaces 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[5] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of the G protein and subsequent downstream signaling cascades. The primary effect of Gi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
References
- 1. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Use in the Emergency Department: A Clinical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: In Vivo Microdialysis to Measure Droperidol's Effect on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droperidol is a butyrophenone derivative with potent antipsychotic and antiemetic properties.[1] Its clinical efficacy is primarily attributed to its strong antagonism of dopamine D2 receptors and, to a lesser extent, its blockade of alpha-1 adrenergic receptors.[1][2] Understanding the in vivo neurochemical effects of this compound is crucial for elucidating its therapeutic mechanisms and potential side effects. In vivo microdialysis is a powerful technique used to measure endogenous neurotransmitter levels in specific brain regions of freely moving animals, providing real-time insights into drug action.
Note: A comprehensive review of published literature reveals a lack of specific in vivo microdialysis studies directly investigating the effects of this compound on neurotransmitter release. However, based on its well-established mechanism of action as a potent D2 and alpha-1 antagonist, and by examining data from pharmacologically similar compounds like the butyrophenone haloperidol, we can infer its likely effects and provide a robust framework for conducting such studies.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the blockade of presynaptic and postsynaptic D2 dopamine receptors.[1][2] Presynaptic D2 autoreceptors normally inhibit dopamine synthesis and release; their blockade by this compound is expected to disinhibit dopaminergic neurons, leading to an increase in dopamine release and metabolism.[3][4] Postsynaptically, this compound blocks D2 receptors on target neurons, which is thought to mediate its antipsychotic effects.
Additionally, this compound exhibits antagonistic activity at alpha-1 adrenergic receptors.[1][5] These receptors are involved in the regulation of norepinephrine release. By blocking presynaptic alpha-1 autoreceptors, this compound may lead to an increase in norepinephrine release.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Getting specialized: presynaptic and postsynaptic dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific alpha-adrenoceptor blocking effect of this compound on isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for synthesizing and purifying Droperidol for research purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of Droperidol, a butyrophenone derivative with potent dopamine D2 and α1-adrenergic receptor antagonist activity. The following sections outline the synthetic route, purification methods, and key experimental procedures suitable for a research laboratory setting.
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process commencing with the formation of a benzimidazolone intermediate, followed by debenzylation and subsequent N-alkylation.
Signaling Pathway of this compound
This compound primarily exerts its pharmacological effects through the antagonism of dopamine D2 receptors and, to a lesser extent, α1-adrenergic receptors in the central nervous system.[1][2][3] Blockade of D2 receptors in the chemoreceptor trigger zone of the medulla oblongata is responsible for its antiemetic properties. Its antipsychotic and sedative effects are attributed to D2 receptor blockade in the mesolimbic and mesocortical pathways.[1] Antagonism of α1-adrenergic receptors can lead to vasodilation and hypotension.[1][2]
Caption: Mechanism of this compound action.
Experimental Protocols
The synthesis of this compound involves three main stages as depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolone
This initial step involves the condensation of 1-benzyl-3-carbethoxypiperidin-4-one with o-phenylenediamine, which upon heating, rearranges to form the desired benzimidazolone intermediate.[3]
Protocol:
-
A mixture of 1-benzyl-3-carbethoxypiperidin-4-one and o-phenylenediamine is heated.
-
The reaction initially forms a 1,5-benzodiazepine derivative.
-
Upon further heating, this intermediate rearranges to yield 1-(1-benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolone.
-
The crude product is isolated and purified for the next step.
Step 2: Debenzylation of 1-(1-Benzyl-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolone
The protective benzyl group is removed via catalytic hydrogenation to yield the secondary amine.[3]
Protocol:
-
The benzimidazolone intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or methanol.
-
A palladium on carbon catalyst (10% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas, typically at atmospheric pressure, for a period of 3 days.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield 1-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one.
Step 3: N-Alkylation to form this compound
The final step is the N-alkylation of the debenzylated intermediate with 4-chloro-4'-fluorobutyrophenone.[3]
Protocol:
-
The product from Step 2 is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
A base, such as sodium carbonate or potassium carbonate, is added to the mixture to act as a proton scavenger.
-
4-Chloro-4'-fluorobutyrophenone is added to the reaction mixture.
-
The reaction is heated to facilitate the alkylation.
-
After the reaction is complete, the crude this compound is isolated by precipitation upon addition of water and subsequent filtration.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of this compound on a research scale.
Recrystallization Protocol:
-
The crude this compound is dissolved in a minimal amount of a suitable hot solvent, such as isopropanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
The purified this compound is dried under vacuum.
Quantitative Data
The following table summarizes typical yields for the synthesis of a this compound derivative, 3-fluoropiperidine, which is an important intermediate in the synthesis of similar compounds.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | N-benzyl-3-fluoropyridinium bromide | 3-fluoropyridine | Benzyl bromide, Toluene | - |
| 2 | N-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | N-benzyl-3-fluoropyridinium bromide | Sodium borohydride, Methanol | 34.6% (over 2 steps) |
| 3 | 3-fluoropiperidine | N-benzyl-3-fluoro-1,2,5,6-tetrahydropyridine | 10% Pd/C, H₂, Methanol | 75% |
Data adapted from a synthesis of a related fluoropiperidine intermediate.[4]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:
-
Melting Point: Comparison with the literature value (145-146 °C).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (379.43 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. CN102344407A - 3-droperidol derivative and preparation method thereof - Google Patents [patents.google.com]
- 5. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
Troubleshooting & Optimization
Droperidol Instability in Physiological Saline Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of droperidol in physiological saline solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound when diluted in 0.9% sodium chloride injection?
A1: this compound, when diluted in 0.9% sodium chloride (normal saline), has been shown to be chemically stable for extended periods, though the exact duration depends on storage conditions. Studies have demonstrated stability for up to 180 days when stored in polypropylene syringes and protected from light at controlled ambient temperatures (23°C to 27°C)[1][2]. In polyvinyl chloride (PVC) bags and glass bottles, admixtures of this compound in normal saline have been found to be stable for at least 360 hours (15 days) at both 4°C and 25°C when protected from light[3]. For shorter-term use, this compound in 0.9% saline is considered suitable for clinical use for at least 72 hours at room temperature under ambient light[4].
Q2: My this compound solution in saline has become cloudy or has formed a precipitate. What could be the cause?
A2: Precipitation of this compound in solution can be caused by several factors:
-
Incompatible Admixtures: this compound is known to be incompatible with certain other drugs. For instance, precipitation can occur if it is mixed with barbiturates[5][6]. It has also been found to be incompatible with drugs such as furosemide, methotrexate, and heparin, which can lead to precipitate formation when administered sequentially through the same i.v. line without proper flushing[7].
-
pH Changes: this compound solutions are formulated at an acidic pH of 3.0 to 3.8[5][6]. A significant increase in the pH of the solution, potentially caused by mixing with alkaline drugs, can lead to precipitation of the free base form of the drug.
-
Low Temperatures: While stable at 4°C in some preparations, precipitation has been observed in other this compound-containing solutions when refrigerated[2].
Q3: I've observed a change in the color of my this compound solution. What does this indicate?
A3: A change in color may indicate chemical degradation of this compound. This compound is susceptible to degradation, particularly through oxidation and photolysis[8][9]. Exposure to light can initiate degradation, which may result in colored degradants. It is recommended to visually inspect parenteral products for particulate matter and discoloration before use and only use clear solutions[10]. To minimize degradation, always protect this compound solutions from light[1][2][5][10].
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: The primary chemical reactions that can affect this compound's stability are oxidation and hydrolysis[9]. Studies have shown that this compound degrades under acidic, basic, and oxidative stress conditions[11][12][13].
-
Hydrolysis: In acidic solutions, this compound can be hydrolyzed to form 4′-fluoro-4-(4-oxopiperidino)butyrophenone and 2-benzimidazolinone[12].
-
Oxidation: Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by light, heat, or trace metals[9].
-
Photodegradation: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight[8].
Q5: How does the type of storage container affect the stability of this compound in saline?
A5: The container material can influence the stability of this compound solutions.
-
Glass Bottles: this compound is generally stable in glass bottles, with studies showing stability for 7 to 10 days[14][15].
-
Polypropylene Syringes: These are a good choice for storing this compound solutions, with demonstrated stability for up to 180 days when protected from light[1][2].
-
Polyvinyl Chloride (PVC) Bags: While this compound in 0.9% sodium chloride is considered stable in PVC bags, there is a potential for sorption (adhesion of the drug to the plastic)[14][15]. This effect was more pronounced in admixtures with lactated Ringer's injection, where a 24% decrease in concentration was observed over 168 hours[2][14].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound in physiological saline solutions.
Issue 1: Visible Precipitate or Cloudiness in the Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Drug Incompatibility | Review all components of the admixture. This compound is known to be incompatible with barbiturates and some chemotherapy agents[5][6][7]. | Do not administer the solution. Prepare a fresh solution ensuring no incompatible drugs are mixed. If co-administering, flush the line with a compatible solution between drugs. |
| pH Shift | Measure the pH of the solution if possible. The standard pH for this compound injection is 3.0-3.8[5][6]. Admixing with alkaline solutions can cause precipitation. | Discard the solution. When preparing admixtures, consider the pH compatibility of all components. |
| Low Temperature Storage | Check if the solution was stored at a low temperature (e.g., 4°C). Some this compound solutions have been reported to precipitate at refrigerated temperatures[2]. | Allow the solution to come to room temperature to see if the precipitate redissolves. If not, discard the solution. Store future solutions at controlled room temperature unless refrigeration is specifically validated for your preparation. |
Issue 2: Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Photodegradation | Assess the solution's exposure to light. This compound is sensitive to light[8]. | Discard the discolored solution. Always store this compound solutions in light-protecting containers (e.g., amber vials, opaque bags)[5][10]. |
| Oxidative Degradation | Consider the age of the solution and exposure to air (oxygen). Oxidation can lead to the formation of colored byproducts[9]. | Discard the solution. For long-term storage, consider preparing solutions under an inert gas (e.g., nitrogen) to minimize oxidation, although for most applications, protection from light is the primary concern. |
Issue 3: Suspected Loss of Potency (No Visible Signs of Instability)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Sorption to Container | If using a PVC container, consider the possibility of drug sorption to the plastic, especially during prolonged storage[14][15]. | If quantitative analysis is possible, determine the this compound concentration. For future preparations requiring long-term storage, consider using glass bottles or polypropylene syringes[1][2][14]. |
| Chemical Degradation | The solution may have degraded without visible signs. This can be due to prolonged storage, temperature fluctuations, or light exposure. | Quantify the this compound concentration using a stability-indicating assay such as HPLC. Review preparation and storage procedures to ensure they align with stability data. |
Quantitative Data Summary
The following tables summarize the stability of this compound in 0.9% Sodium Chloride based on published studies.
Table 1: Stability of this compound in 0.9% Sodium Chloride in Various Containers
| Concentration | Container | Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 0.625 mg/mL | Polypropylene Syringes | 23-27°C | Protected from light | 180 days | 99.9% - 103.2% | [1][2] |
| 0.05 mg/mL | PVC Bags | 4°C & 25°C | Protected from light | 360 hours (15 days) | >98% | [3] |
| 0.05 mg/mL | Glass Bottles | 4°C & 25°C | Protected from light | 360 hours (15 days) | >98% | [3] |
| 20 mg/L | Glass Bottles | 27°C | Continuous illumination | 7 days | ~95% | [5] |
| 20 mg/L | PVC Bags | 27°C | Continuous illumination | 7 days | Stable | [14] |
Table 2: pH of this compound Solutions in 0.9% Sodium Chloride During Storage
| Concentration | Container | Initial pH | Final pH (Duration) | Reference |
| 0.625 mg/mL | Polypropylene Syringes | 2.87 ± 0.02 | 3.29 ± 0.04 (180 days) | [1][2] |
| 0.05 mg/mL | PVC Bags & Glass Bottles | Stable | Stable (15 days) | [3] |
Experimental Protocols
Protocol: Stability Testing of this compound in 0.9% Saline via HPLC
This protocol outlines a general method for assessing the chemical stability of this compound in a 0.9% sodium chloride solution using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Solution: a. Prepare a stock solution of this compound in 0.9% sodium chloride injection to the desired concentration (e.g., 0.625 mg/mL)[1]. b. Aliquot the solution into the chosen storage containers (e.g., polypropylene syringes, glass vials). c. Store the samples under the desired conditions (e.g., 25°C/60% RH, protected from light).
2. Sample Collection and Preparation: a. At specified time points (e.g., 0, 14, 30, 60, 90, 180 days), withdraw a sample from three replicate containers[1]. b. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., within the linear range of the calibration curve).
3. HPLC Method: a. A stability-indicating HPLC method is required, which can separate the intact this compound from its degradation products. b. Example HPLC Conditions:
- Column: C18, 5 µm (e.g., 4.6 x 250 mm)[16].
- Mobile Phase: A mixture of a phosphate buffer and acetonitrile is common. For example, a ratio of 30:70 (v/v) of pH 4.0 phosphate buffer and acetonitrile[16]. Another study used a mobile phase of methanol and 0.05 M monosodium phosphate solution (57:43 v/v)[4].
- Flow Rate: 1.0 mL/min[16].
- Detection Wavelength: 246 nm or 254 nm[4][16].
- Injection Volume: 10 µL.
- Column Temperature: Ambient.
4. Data Analysis: a. Prepare a standard curve of this compound at known concentrations. b. Quantify the concentration of this compound in the test samples at each time point by comparing their peak areas to the standard curve. c. Stability is typically defined as retaining 90% to 110% of the initial concentration[1][2]. d. Visually inspect the samples for any changes in color or for the presence of particulate matter at each time point[1][2]. e. Measure the pH of the samples at each time point[1][2].
Visualizations
References
- 1. Stability of this compound 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compatibility of butorphanol and this compound in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating HPLC assays for the determination of piritramide and this compound in PCA solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. LC determination and degradation study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stability in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ijpcbs.com [ijpcbs.com]
Technical Support Center: Addressing Droperidol Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antipsychotic drug Droperidol in fluorescence-based assays. Our goal is to help you obtain accurate and reliable experimental data when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with fluorescence-based assays?
A1: Yes, this compound has been reported to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. Butyrophenones, the class of drugs to which this compound belongs, emit fluorescent light upon exposure to ultraviolet (UV) radiation. This inherent fluorescence can lead to false-positive or inaccurate results by contributing to the overall signal measured in an assay. The intensity of this fluorescence can be influenced by the solvent and pH of the assay buffer.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent antagonist of the dopamine D2 receptor.[1] By blocking these receptors, particularly in the chemoreceptor trigger zone of the brain, it exerts its antiemetic and antipsychotic effects.[1] Understanding this mechanism is crucial when designing experiments to study its effects on cellular signaling pathways.
Signaling Pathway of this compound's D2 Receptor Antagonism
Caption: this compound blocks dopamine D2 receptors, preventing their inhibitory effect on adenylyl cyclase.
Troubleshooting Guides
This section provides structured guidance to identify and mitigate this compound interference in your experiments.
Issue 1: Unexpectedly High Fluorescence Signal in the Presence of this compound
This is a common sign of intrinsic compound fluorescence.
Workflow for Diagnosing and Correcting Interference
Caption: A step-by-step workflow to address high background fluorescence from this compound.
Experimental Protocols
1. Measuring this compound Autofluorescence:
-
Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.
-
Protocol:
-
Prepare a dilution series of this compound in the same assay buffer and microplate you use for your experiment.
-
Include wells with buffer only as a blank control.
-
Read the plate using the same excitation and emission wavelengths as your experimental assay.
-
Subtract the blank reading from the this compound readings to determine its net fluorescence.
-
2. Determining the Excitation and Emission Spectrum of this compound:
-
Objective: To identify the optimal excitation and emission wavelengths of this compound's intrinsic fluorescence.
-
Protocol:
-
Prepare a solution of this compound in your assay buffer.
-
Using a scanning spectrofluorometer or a microplate reader with spectral scanning capabilities, perform an excitation scan at a fixed emission wavelength (e.g., 450 nm) to find the excitation maximum.
-
Then, perform an emission scan at the determined excitation maximum to find the emission maximum.
-
3. Correcting for this compound Interference:
-
Objective: To mathematically remove the contribution of this compound's fluorescence from your experimental data.
-
Protocol:
-
Run a parallel plate with this compound at the same concentrations as your experimental plate, but without the assay's fluorescent reagent or cells.
-
Measure the fluorescence of this "this compound only" plate.
-
Subtract the average fluorescence intensity of the corresponding this compound concentration from your experimental wells.
-
| Correction Method | Description | When to Use |
| Blank Subtraction | Subtracting the fluorescence of a "compound-only" control from the experimental wells. | Simple and effective when the compound's fluorescence is additive and does not change in the presence of other assay components. |
| Spectral Unmixing | Using software to differentiate between the emission spectra of the compound and the assay fluorophore. | When there is significant spectral overlap. Requires a plate reader with spectral scanning capabilities. |
| Kinetic Measurement | Measuring the change in fluorescence over time.[2] | Useful if the compound's fluorescence is stable over the measurement period, while the assay signal changes. |
Issue 2: Reduced Fluorescence Signal in the Presence of this compound
This may indicate fluorescence quenching.
Troubleshooting Steps:
-
Perform a Quenching Control Assay:
-
Prepare a solution of your assay's fluorophore at a known concentration.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence. A dose-dependent decrease in the fluorophore's signal suggests quenching.
-
-
Consider the Inner Filter Effect:
-
Measure the absorbance spectrum of this compound. If this compound absorbs light at the excitation or emission wavelength of your fluorophore, it can lead to a phenomenon known as the inner filter effect, which reduces the detected fluorescence.
-
Mitigation Strategies:
-
Use a Higher Concentration of the Fluorescent Reagent: This can sometimes overcome mild quenching effects.
-
Switch to a Red-Shifted Fluorophore: Many interfering compounds are less likely to absorb light at longer wavelengths.[3]
-
Use a Different Assay Format: Consider a luminescence or absorbance-based assay if fluorescence interference is significant.
Alternative Assays
If this compound interference cannot be sufficiently corrected, consider using non-fluorescent or spectrally distinct assay formats.
| Assay Type | Principle | Examples | Considerations |
| Colorimetric Assays | Measure changes in absorbance. | MTT, XTT, WST-1 assays for cell viability. | Can also be subject to interference from colored compounds. |
| Luminescent Assays | Measure light produced by a chemical reaction. | CellTiter-Glo® (ATP measurement for viability), Luciferase reporter assays. | Generally less prone to compound interference than fluorescence assays. |
| Label-Free Assays | Measure changes in cellular impedance or mass. | Real-time cell analysis (RTCA) systems. | Provides kinetic data on cell proliferation and cytotoxicity. |
| High-Content Imaging | Uses automated microscopy to quantify cellular phenotypes. | Can use fluorescent probes, but image analysis can sometimes distinguish between compound and cellular signals. | Allows for multi-parameter analysis. |
By systematically applying these troubleshooting guides and considering alternative assay formats, researchers can minimize the impact of this compound interference and ensure the integrity of their experimental results.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Droperidol-Induced Sedation in Behavioral Experiments
Welcome to the technical support center for researchers utilizing Droperidol in behavioral experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sedative effects that may interfere with your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-induced sedation?
This compound is a butyrophenone derivative that primarily acts as a potent antagonist of the Dopamine D2 receptor.[1][2] Its sedative effects are largely attributed to the blockade of these receptors in the mesolimbic pathway of the brain, which plays a crucial role in regulating arousal, motivation, and motor control.[1] Additionally, this compound has some alpha-adrenergic blocking properties, which can contribute to sedation and hypotension.[3]
Q2: How does the route of administration affect the intensity and onset of sedation?
The route of administration is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of this compound, including the onset and intensity of sedation.
-
Intravenous (IV) and Intramuscular (IM): These routes lead to rapid absorption and onset of action, typically within minutes.[4] This can result in a more pronounced and rapid peak of sedation. IM administration has been shown to be almost as rapid as IV.[4]
-
Intraperitoneal (IP): While also leading to rapid absorption, the IP route can have more variable absorption rates compared to IV or IM, potentially leading to less predictable peak sedative effects.[5]
-
Subcutaneous (SC): This route generally results in slower absorption and a more prolonged, less intense peak effect compared to IP or IM injections.[6] This characteristic can be advantageous when aiming to minimize peak sedative effects.
Q3: Are there specific animal strains that are more or less sensitive to this compound-induced sedation?
While specific strain comparisons for this compound are not extensively documented in the readily available literature, it is a well-established principle in pharmacology that different rodent strains can exhibit varying sensitivities to drugs affecting the central nervous system. Factors such as differences in dopamine receptor density, metabolism, and blood-brain barrier permeability can all contribute to strain-specific responses. Therefore, it is crucial to conduct pilot studies to determine the optimal dose for the specific strain being used in your experiments.
Troubleshooting Guides
Issue 1: Excessive Sedation or Catalepsy Observed in a Behavioral Task
Problem: Animals are exhibiting profound motor impairment, such as catalepsy (a state of immobility and muscle rigidity), or are unable to perform the required actions in a behavioral assay (e.g., open field, rotarod, operant conditioning).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | - Review the literature for dose-response data in your specific animal model and behavioral assay.[7][8] - Conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect (e.g., antiemetic) with the least sedative side effect. Start with a lower dose and titrate upwards. |
| Inappropriate route of administration. | - If using IP or IV routes, which cause rapid peak concentrations, consider switching to the subcutaneous (SC) route for a slower absorption and potentially lower peak sedative effect.[6] |
| Timing of behavioral testing. | - The peak sedative effects of this compound typically occur within the first hour after administration.[4] If possible, adjust the timing of your behavioral testing to a later time point when the sedative effects may have partially subsided, while the desired therapeutic effect is still present. |
| High sensitivity of the behavioral assay to motor impairment. | - Consider using behavioral assays that are less sensitive to motor impairment for your primary outcome. For example, if studying anxiety, a light-dark box test may be less confounded by mild sedation than a complex maze.[9] |
Issue 2: Subtle Sedation is Confounding Cognitive or Motivational Assessments
Problem: While not showing overt catalepsy, animals are less active, show reduced exploration, or have decreased response rates in tasks requiring sustained attention or motivation (e.g., fixed-ratio schedules).[10][11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-threshold sedative effects. | - Lower the dose of this compound further. Even doses that do not induce catalepsy can still have subtle sedative effects.[7] - Utilize more sensitive measures of sedation in your pilot studies, such as detailed analysis of locomotor activity patterns in an open field test (e.g., total distance traveled, velocity, time spent immobile).[7] |
| Interaction with other experimental factors. | - Environmental stressors can sometimes potentiate the effects of neuroleptics. Ensure a consistent and low-stress testing environment.[12] |
| Co-administration of a stimulant (Use with caution). | - In some research paradigms, co-administration of a low dose of a psychostimulant like amphetamine or modafinil might counteract sedation.[13][14] However, this approach requires careful consideration as it can introduce its own behavioral effects and may interfere with the primary outcome of the study. Extensive validation would be necessary. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Sedation and Motor Function in Rodents
| Animal Model | Route | Dose Range | Effect on Sedation/Motor Function | Reference |
| Rat | IP | 0.3 mg/kg | Decreased fixed-ratio and fixed-interval responding. | [11] |
| Rat | IP | 3-12 mg/kg | Dose-dependent increase in homovanillic acid (HVA) content in the striatum, indicative of dopamine receptor blockade. | [15] |
| Mouse | N/A | N/A | Dose-related inhibition of motor coordination in the rotarod test. | [8] |
Note: This table provides a summary of available data. Optimal doses will vary depending on the specific animal strain, age, sex, and behavioral paradigm.
Experimental Protocols
Protocol 1: Assessing Sedation/Catalepsy using the Bar Test
This protocol is adapted from methods used to assess catalepsy induced by dopamine antagonists.[16]
Objective: To quantify the degree of motor immobility (catalepsy) induced by this compound.
Materials:
-
A horizontal bar (e.g., a wooden dowel or metal rod) elevated approximately 3-5 cm from a flat surface.
-
Test animals (mice or rats).
-
This compound solution and vehicle control.
-
Timer.
Procedure:
-
Administer this compound or vehicle control to the test animals via the desired route of administration.
-
At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the animal's forepaws on the elevated bar.
-
Start the timer immediately.
-
Measure the latency for the animal to remove both forepaws from the bar and place them back on the flat surface.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
A significant increase in the latency to remove the paws in the this compound-treated group compared to the vehicle group indicates catalepsy.
Protocol 2: Assessing Locomotor Activity in an Open Field Test
This protocol is a standard method to assess general activity levels and can be used to detect more subtle sedative effects.[7]
Objective: To measure changes in spontaneous locomotor activity following this compound administration.
Materials:
-
Open field arena (a square or circular arena with walls to prevent escape).
-
Video tracking software and camera.
-
Test animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control to the test animals.
-
At a specified time after injection, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking system.
-
Analyze the data for parameters such as:
-
Total distance traveled.
-
Average velocity.
-
Time spent mobile versus immobile.
-
Entries into the center zone of the arena (can also be an indicator of anxiety-like behavior).
-
-
A significant decrease in distance traveled, velocity, and time spent mobile in the this compound-treated group indicates sedation.
Visualizations
Caption: Signaling pathway of this compound-induced sedation.
Caption: Workflow for assessing this compound-induced sedation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evidence-based review and appraisal of the use of this compound in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Population pharmacokinetics of intramuscular this compound in acutely agitated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Compared with Intraperitoneal KetamineXylazine for Anesthesia of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of single and long-term this compound administration on open-field and stereotyped behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mu receptor agonists and this compound on motor coordination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refining the study of decision-making in animals: differential effects of d-amphetamine and haloperidol in a novel touchscreen-automated Rearing-Effort Discounting (RED) task and the Fixed-Ratio Effort Discounting (FRED) task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of drugs on schedule-controlled behavior in rats during chronic haloperidol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloperidol does not antagonize the effects of stress on aggressive behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of fentanyl and this compound on the dopamine metabolism of the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiovascular Side Effects of Droperidol in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cardiovascular side effects of droperidol in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in long-term animal studies?
A1: The two main cardiovascular side effects of this compound observed in animal studies are:
-
QT Interval Prolongation: this compound is known to block the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can delay ventricular repolarization and lead to a prolongation of the QT interval on an electrocardiogram (ECG). This effect is a significant concern as it can increase the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2]
-
Hypotension: this compound can cause a drop in blood pressure due to its antagonistic effects on alpha-1 adrenergic receptors.[3] This blockade leads to peripheral vasodilation and a decrease in systemic vascular resistance.[3][4]
Q2: How do the cardiovascular effects of this compound vary between different animal species?
A2: The cardiovascular effects of this compound can be species-dependent. For instance, in dogs, this compound has been shown to have a central vagolytic action, which can lead to an initial increase in heart rate.[5] In pigs, sedative doses of this compound have been associated with minimal changes in heart rate and blood pressure.[6] Rodent studies have also demonstrated the hypotensive and QT-prolonging effects of this compound. It is crucial to establish baseline cardiovascular parameters and conduct dose-ranging studies for the specific animal model being used.
Q3: What is the mechanism behind this compound-induced QT prolongation?
A3: this compound prolongs the QT interval primarily by blocking the rapidly activating delayed rectifier potassium channel (IKr), which is encoded by the hERG gene.[7][8] This channel is critical for the repolarization phase of the cardiac action potential. By inhibiting this channel, this compound delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the action potential duration and, consequently, the QT interval.[7]
Q4: What is the mechanism behind this compound-induced hypotension?
A4: this compound induces hypotension through its antagonist activity at alpha-1 adrenergic receptors in the peripheral vasculature.[9][10] Blockade of these receptors prevents norepinephrine from binding and causing vasoconstriction, leading to vasodilation, a decrease in peripheral vascular resistance, and a subsequent fall in blood pressure.[4]
Troubleshooting Guides
Issue 1: QT Interval Prolongation Detected During Long-Term Study
Symptoms:
-
A statistically significant increase in the corrected QT (QTc) interval from baseline on ECG recordings.
-
Appearance of cardiac arrhythmias, such as ventricular tachycardia or Torsades de Pointes (TdP), on the ECG.
Immediate Actions:
-
Confirm the Finding: Re-measure the QT interval on several consecutive beats and use a species-appropriate correction formula (e.g., Bazett's, Fridericia's) to calculate the QTc. Ensure the ECG signal is of high quality and free from artifacts.
-
Assess Hemodynamic Stability: Check the animal's blood pressure and heart rate to determine if the QT prolongation is associated with hemodynamic compromise.
-
Consult a Veterinarian: Immediately inform the study veterinarian or a veterinary cardiologist.
Management Protocol:
-
Consider Dose Reduction: If the QTc prolongation is significant but not associated with life-threatening arrhythmias, a reduction in the this compound dose may be considered.
-
Discontinue this compound: If severe QTc prolongation or arrhythmias are observed, discontinue this compound administration immediately.
-
Electrolyte Monitoring: Check serum potassium and magnesium levels, as hypokalemia and hypomagnesemia can exacerbate QT prolongation. Correct any electrolyte imbalances as per veterinary guidance.
-
Supportive Care: Provide supportive care as directed by the veterinarian, which may include anti-arrhythmic drugs in critical cases.
Preventative Measures:
-
Baseline ECG Screening: Obtain baseline ECG recordings before the start of the study to exclude animals with pre-existing QT prolongation.
-
Careful Dosing: Initiate this compound at the lowest effective dose and titrate upwards cautiously, with frequent ECG monitoring.
-
Avoid Concomitant QT-Prolonging Drugs: Do not co-administer other drugs known to prolong the QT interval.[11]
Issue 2: Hypotension Observed Following this compound Administration
Symptoms:
-
A significant decrease in systolic, diastolic, and/or mean arterial pressure from baseline.
-
Clinical signs may include lethargy, pale mucous membranes, and a weak pulse.
Immediate Actions:
-
Verify the Reading: Ensure the blood pressure measurement is accurate and not an artifact of animal movement or equipment malfunction.
-
Assess Animal's Condition: Observe the animal for any clinical signs of poor perfusion.
-
Administer a Fluid Bolus: Under veterinary guidance, administer an initial bolus of warmed isotonic crystalloid fluids (e.g., Lactated Ringer's solution or 0.9% saline) intravenously. A typical starting dose is 10-20 mL/kg over 15-30 minutes for dogs and 5-10 mL/kg for cats.[12]
Management Protocol:
-
Fluid Therapy: Continue fluid therapy based on the animal's response, being careful to avoid fluid overload, especially in smaller animals.
-
Vasopressor Support: If hypotension persists despite adequate fluid resuscitation, consider the use of vasopressors under the direction of a veterinarian. Dopamine or norepinephrine infusions can be used to increase vascular resistance and blood pressure.
-
Dose Adjustment: Consider reducing the dose of this compound in subsequent administrations.
Preventative Measures:
-
Ensure Adequate Hydration: Ensure animals are well-hydrated before this compound administration.
-
Gradual Dosing: Administer this compound slowly and in the lowest effective dose to minimize abrupt changes in blood pressure.
-
Prophylactic Fluids: For high-risk animals or those receiving higher doses of this compound, consider administering intravenous fluids prior to and during the initial hours after drug administration.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cardiovascular Parameters in Pigs
| This compound Dose (mg/kg, IM) | Heart Rate (beats/min) | Systolic Blood Pressure (mmHg) | Respiratory Rate (breaths/min) |
| 0.1 | No significant change | No significant change | Slight decrease |
| 0.3 | No significant change | No significant change | Significant decrease at 10, 15, and 30 min |
| 0.6 | No significant change | No significant change | Significant decrease |
Data adapted from a study in pigs.[6]
Table 2: Electrophysiological Effects of this compound in Different Cardiac Tissues
| Cardiac Tissue Preparation | This compound Concentration | Observed Effect |
| Guinea-pig auricular preparations | 0.25 - 0.5 mg/L | Decreased pacemaker activity, prolonged effective refractory period |
| Dog and cat papillary muscles | 0.25 - 0.5 mg/L | Prolonged effective refractory period |
| Dog, cow, and sheep Purkinje fibres | 0.25 - 0.5 mg/L | Prolonged effective refractory period |
| Various preparations | 5 mg/L | Reduced resting potential, action potential amplitude, (dV/dt)max, and conduction velocity |
Data adapted from in vitro studies.[13]
Experimental Protocols
Protocol 1: Long-Term Cardiovascular Monitoring Using Telemetry in Rodents
This protocol outlines the key steps for implanting a telemetry device for continuous ECG and blood pressure monitoring in rats or mice.
1. Pre-operative Preparation:
-
House animals individually for at least 3 days prior to surgery to monitor their health and food/water consumption.[14]
-
Sterilize the telemetry transmitter according to the manufacturer's instructions.[15][16]
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and aseptically prepare the surgical sites (e.g., ventral neck and flank).
2. Transmitter Implantation (Mouse Example):
-
Make a small incision in the skin on the flank and create a subcutaneous pocket for the transmitter body.[17]
-
Tunnel the pressure-sensing catheter subcutaneously from the flank to the ventral neck region.
-
Carefully isolate the carotid artery and ligate it distally.
-
Insert the catheter into the carotid artery and advance it towards the aortic arch.
-
Secure the catheter in place with sutures.
-
For ECG leads, tunnel them subcutaneously to their appropriate positions (e.g., lead II configuration with the negative electrode on the right pectoral muscle and the positive electrode on the left lateral abdominal wall).
-
Suture the leads to the underlying muscle tissue.
-
Close all incisions in layers.
3. Post-operative Care:
-
Administer analgesics as prescribed by a veterinarian for at least 72 hours post-surgery.[15]
-
Allow a recovery period of at least 7-10 days before starting the long-term study to ensure the animal has returned to its normal physiological state.[15][17]
-
Monitor the animal for any signs of pain, distress, or infection.
4. Data Acquisition and Analysis:
-
House the animal in a cage placed on a receiver that wirelessly collects the telemetry data.
-
Use appropriate software to continuously record and analyze ECG waveforms (for QT interval) and blood pressure.
-
Establish a stable baseline recording for at least 24-48 hours before the first dose of this compound.
Mandatory Visualizations
References
- 1. This compound: cardiovascular toxicity and deaths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the risk of QT prolongation with this compound? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 3. Cardiorespiratory safety evaluation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound inhibits cardiac vagal efferents in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific alpha-adrenoceptor blocking effect of this compound on isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-adrenergic blocking properties of this compound on isolated blood vessels of the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 13. Electrophysiological effects of this compound in different cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implantation of Radiotelemetry Transmitters Yielding Data on ECG, Heart Rate, Core Body Temperature and Activity in Free-moving Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Enhancing Oral Bioavailability of Droperidol in Preclinical Research
Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Droperidol in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it a concern in preclinical studies?
Q2: What are the main physicochemical properties of this compound that contribute to its poor oral absorption?
A2: this compound's oral absorption is primarily hindered by its poor aqueous solubility. It is classified as practically insoluble in water.[1] Additionally, as a weak base with a pKa around 7.46, its solubility is pH-dependent.[1] This means its dissolution can vary in different segments of the gastrointestinal (GI) tract. For a drug to be well-absorbed orally, it must first dissolve in the GI fluids before it can permeate the intestinal membrane. Therefore, the low solubility of this compound is a significant rate-limiting step for its oral absorption.
Q3: What are the initial steps to consider when formulating this compound for oral administration in animal models?
A3: For initial preclinical oral pharmacokinetic studies, it is preferable to administer this compound in a solution to bypass dissolution-related absorption issues.[2] However, due to this compound's low water solubility, this often requires the use of co-solvents or other solubilizing excipients. If a suspension must be used, it is crucial to control the particle size of the this compound API, as smaller particles generally dissolve faster due to a larger surface area.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Exposure After Oral Dosing of a this compound Suspension
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Action: Micronize the this compound API to increase its surface area.
-
Rationale: Smaller particles dissolve more rapidly, which can improve the rate and extent of absorption.
-
-
Formulation with Wetting Agents:
-
Action: Incorporate a surfactant or wetting agent (e.g., Tween 80, Polysorbate 80) into the suspension.
-
Rationale: Wetting agents lower the surface tension between the solid drug particles and the aqueous vehicle, facilitating better dispersion and dissolution.
-
-
Explore Solubilization Technologies:
-
Action: Consider advanced formulation strategies such as solid dispersions or lipid-based formulations.
-
Rationale: These techniques can significantly enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.
-
Issue 2: Precipitation of this compound in the Stomach Following Administration of a Solubilized Formulation
Possible Cause: The change in pH from the formulation vehicle to the acidic environment of the stomach can cause the weakly basic this compound to precipitate out of solution.
Troubleshooting Steps:
-
pH-adjusted Formulations:
-
Action: Formulate this compound in a vehicle with a pH that maintains its solubility and consider the use of buffering agents.
-
Rationale: Maintaining a more favorable local pH can help keep the drug in solution for a longer period, allowing for absorption.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Action: Formulate this compound in a SEDDS.
-
Rationale: SEDDS are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in the aqueous environment of the GI tract. This keeps the drug in a solubilized state within the oil droplets, facilitating its absorption.
-
-
Amorphous Solid Dispersions:
-
Action: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC).
-
Rationale: The amorphous form of a drug is generally more soluble than its crystalline form. The polymer helps to stabilize the amorphous state and can promote supersaturation upon dissolution, enhancing the driving force for absorption.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂FN₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 379.4 g/mol | --INVALID-LINK-- |
| Water Solubility | Practically insoluble (~0.0966 mg/mL) | [3] |
| pKa (Strongest Basic) | ~7.46 | [1] |
| LogP | ~3.93 | [3] |
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability of Poorly Soluble Drugs
| Strategy | Mechanism of Action | Key Excipients | Potential Advantages | Potential Challenges |
| Particle Size Reduction | Increases surface area for faster dissolution. | - | Simple and cost-effective. | Can lead to particle aggregation. |
| Salt Formation | Increases solubility by creating a more soluble form of the drug. | Acids or bases | Can significantly improve dissolution rate. | May not be feasible for all APIs; potential for conversion back to the free form. |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often in an amorphous state, which has higher solubility. | Polymers (e.g., PVP, HPMC, Soluplus®) | Significant enhancement in dissolution and bioavailability. | Can be physically unstable and revert to a crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle and forms an emulsion in the GI tract, bypassing the dissolution step. | Oils, surfactants (e.g., Cremophor® EL, Polysorbate 80), co-solvents (e.g., Transcutol®) | Can enhance lymphatic transport and reduce first-pass metabolism. | Potential for GI side effects from surfactants. |
| Inclusion Complexes | The drug molecule is encapsulated within a cyclodextrin molecule, increasing its solubility. | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Can improve both solubility and stability. | Limited drug loading capacity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
-
Materials:
-
This compound API
-
Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill
-
-
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC in purified water with gentle heating and stirring.
-
Disperse the this compound API in a portion of the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber of the high-energy media mill.
-
Mill the suspension at a specified speed and temperature for a predetermined duration.
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To develop a liquid SEDDS formulation to improve the oral absorption of this compound.
-
Materials:
-
This compound API
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-solvent (e.g., Transcutol® HP)
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Select a ratio from the self-emulsifying region and prepare the SEDDS pre-concentrate by mixing the oil, surfactant, and co-solvent until a clear solution is formed.
-
Dissolve the this compound API in the SEDDS pre-concentrate with gentle vortexing or sonication.
-
Evaluate the self-emulsification performance by adding the drug-loaded SEDDS to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, polydispersity index, and clarity.
-
The final formulation can be filled into hard or soft gelatin capsules for oral administration in preclinical studies.
-
Visualizations
Caption: Experimental workflow for developing and evaluating an oral this compound formulation.
Caption: Troubleshooting logic for addressing poor oral bioavailability of this compound.
References
Identifying and minimizing Droperidol metabolites that interfere with assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and minimizing interference from Droperidol metabolites in various analytical assays. The following information is intended to help you troubleshoot common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the major known metabolites of this compound?
This compound is extensively metabolized in the liver. The primary metabolic pathways include N-dealkylation, oxidation, hydrogenation, and conjugation.[1][2] The major identified metabolites are:
-
p-fluorophenylacetic acid : Formed from the butyrophenone moiety.
-
Benzimidazolone : Resulting from the nitrogenous moiety.
-
p-hydroxypiperidine : Also derived from the nitrogenous part of the molecule.
-
Hydrogenated this compound : A product of reduction.
-
Oxidative metabolites : Various products of oxidation.[1][2]
-
N-dealkylated this compound : Resulting from the removal of the alkyl group.[1][2]
Q2: How can this compound metabolites interfere with immunoassays?
Metabolites of this compound can potentially cross-react with antibodies used in immunoassays, leading to inaccurate quantification of the parent drug. This cross-reactivity can result in either falsely elevated or, in some cases, falsely decreased concentrations. The degree of interference depends on the structural similarity between the metabolite and this compound, and the specificity of the antibody used in the assay.
While specific cross-reactivity data for all this compound metabolites in commercially available immunoassays is not extensively documented in the literature, the general principle of structural similarity suggests that metabolites retaining a significant portion of the core this compound structure are more likely to interfere. For example, the hydrogenated and oxidative metabolites may have a higher potential for cross-reactivity than smaller fragments like p-fluorophenylacetic acid.
Q3: What are the signs of metabolite interference in my assay results?
Signs of potential metabolite interference include:
-
Discrepancies between results obtained from different analytical methods (e.g., immunoassay vs. LC-MS/MS).
-
Inconsistent pharmacokinetic profiles, such as an unexpectedly long half-life or high trough concentrations.
-
Poor correlation between drug dosage and measured concentrations.
-
High variability in results between different patient samples.
Q4: How can I minimize metabolite interference in immunoassays?
To minimize metabolite interference in immunoassays, consider the following strategies:
-
Use of Highly Specific Monoclonal Antibodies: Whenever possible, select immunoassay kits that utilize monoclonal antibodies with high specificity for this compound and low cross-reactivity with its known metabolites.
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering metabolites to a level below which they significantly impact the assay. However, ensure that the this compound concentration remains within the linear range of the assay.
-
Confirmatory Analysis: Use a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to confirm results obtained by immunoassay, especially for critical studies.
Troubleshooting Guides
Immunoassay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Falsely High Results | Cross-reactivity of metabolites with the assay antibody. | 1. Review the immunoassay kit's package insert for any known cross-reactivity data. 2. Perform a spike and recovery experiment using known concentrations of this compound metabolites (if available) to quantify the extent of interference. 3. Analyze a subset of samples by a more specific method like LC-MS/MS to confirm the immunoassay results. |
| High Inter-sample Variability | Different metabolic profiles among individuals leading to varying levels of interfering metabolites. | 1. Ensure consistent sample handling and storage conditions. 2. Consider if co-administered drugs could be altering this compound metabolism. 3. Utilize a more specific analytical method if consistent and high precision is required. |
HPLC/LC-MS/MS Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the basic this compound molecule and acidic silanol groups on the column. | 1. Lower the mobile phase pH to ensure this compound is fully protonated. 2. Add a competing base, such as triethylamine, to the mobile phase to block active silanol groups. 3. Use a column with end-capping or a base-deactivated stationary phase.[3] |
| Peak Splitting or Shouldering | 1. Co-elution of this compound with one of its metabolites. 2. Column void or contamination. | 1. Optimize the mobile phase composition (e.g., gradient, organic modifier) to improve resolution. 2. Check the column for voids by reversing and flushing it. 3. Use a guard column to protect the analytical column from contamination.[4] |
| Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS | Co-eluting endogenous components from the biological matrix (e.g., phospholipids) affecting the ionization of this compound and its metabolites. | 1. Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[5] 2. Optimize chromatographic conditions to separate this compound and its metabolites from the regions of significant matrix effects. 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[6] 4. Dilute the sample to reduce the concentration of matrix components.[7][8] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites from Plasma
This protocol is a general guideline and may require optimization for your specific application.
1. Materials:
- Plasma samples
- This compound and metabolite reference standards
- Stable isotope-labeled this compound internal standard (e.g., this compound-d4)
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Reconstitution solvent (e.g., mobile phase)
2. Procedure:
-
Protein Precipitation (Simpler, but may have more matrix effects):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Solid-Phase Extraction (More effective at removing interferences):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
To 100 µL of plasma, add the internal standard and any necessary buffers.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute this compound and its metabolites with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
Protocol 2: UPLC-QTOF MS Method for Identification of this compound Metabolites
This method is based on a published study for the elucidation of in vitro metabolites.[1][2]
-
LC System: Ultra-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
MS System: Quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
Metabolite identification is achieved by comparing the retention times and MS/MS fragmentation patterns of the potential metabolites with those of the parent drug and known standards.
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Troubleshooting logic for inaccurate this compound assay results.
References
- 1. Elucidation of in vitro phase I metabolites of this compound using UPLC-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Droperidol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Droperidol to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
This compound is sensitive to light, air, and heat.[1] Commercially available this compound injection should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with temporary excursions permitted from 15°C to 30°C (59°F to 86°F).[2] It is crucial to protect the product from light by retaining it in its carton until time of use.[2] For the powdered form, it should be stored in a tight, light-resistant container.[1] Some sources recommend storing the powder at -20°C.[3]
Q2: How should I handle this compound solutions to maintain stability?
This compound solutions should be prepared in a clean environment, and parenteral solutions should be visually inspected for particulate matter and discoloration before administration.[2] If any abnormalities are observed, the drug should not be used.[2] When diluting this compound, it is important to use compatible diluents. Dextrose 5% in water (D5W) and 0.9% Sodium Chloride (NS) are considered suitable diluents.[2]
Q3: What materials are recommended for storing this compound solutions?
For diluted solutions, polypropylene syringes have been shown to be effective for storage. This compound at a concentration of 0.625 mg/mL in 0.9% sodium chloride injection, when stored in polypropylene syringes and protected from light, was found to be stable for up to 180 days under controlled ambient conditions.[4][5][6] Glass containers are also a suitable option.[3][7] Polyethylene containers are also mentioned as a suitable storage option.[3] Caution should be exercised with polyvinyl chloride (PVC) bags, as a significant decrease in this compound concentration was observed in lactated Ringer's injection stored in PVC bags, which was attributed to sorption of the drug by the plastic.[7][8]
Q4: What are the known incompatibilities of this compound?
This compound injection is physically and/or chemically incompatible with some drugs, such as parenteral barbiturates, which may cause precipitation.[1][9] The compatibility of this compound with other drugs can depend on several factors, including the concentrations of the drugs, the specific diluents used, the resulting pH, and the temperature.[1] It is always recommended to consult specialized references for specific compatibility information before mixing this compound with other medications.
Q5: What are the signs of this compound degradation?
Visual signs of degradation in this compound solutions include the appearance of particulate matter and discoloration.[2] The powder form may gradually darken upon exposure to light.[3] Chemical degradation can occur through hydrolysis in acidic or alkaline conditions and through oxidation.[10][11] When heated to decomposition, it emits very toxic fumes of fluoride and nitrogen oxides.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration or precipitation in this compound solution. | Exposure to light, incompatible drug mixture, or temperature fluctuations. | Do not use the solution. Discard it according to your institution's guidelines. Review storage conditions and check for any incompatible substances that may have been introduced. |
| Reduced therapeutic effect in an experimental setting. | Degradation of the this compound stock solution. | Prepare a fresh stock solution from a new vial, ensuring proper storage and handling procedures are followed. Verify the concentration of the new stock solution using a validated analytical method, such as HPLC. |
| Inconsistent experimental results. | Inconsistent potency of this compound due to degradation. | Always use a fresh dilution from a properly stored stock solution for each experiment. Ensure the stock solution is within its stability period. Consider performing a stability study of your specific formulation if it is to be used over an extended period. |
Quantitative Data Summary
| Parameter | Condition | Result | Citation |
| Storage Temperature (Injection) | Recommended | 20°C to 25°C (68°F to 77°F) | [2] |
| Permitted Excursions | 15°C to 30°C (59°F to 86°F) | [2] | |
| Storage Temperature (Powder) | Recommended | -20°C | [3] |
| Stability of Diluted Solution | 0.625 mg/mL in 0.9% NaCl in polypropylene syringes, protected from light | Stable for 180 days at 23°C to 27°C | [4][5][6] |
| Stability in IV Admixtures (Glass Bottles) | 1 mg/50 mL in D5W, 0.9% NaCl, and Lactated Ringer's | Stable for 7 to 10 days at room temperature | [7][8] |
| Stability in IV Admixtures (PVC Bags) | 1 mg/50 mL in D5W and 0.9% NaCl | Stable for 7 days | [8] |
| 1 mg/50 mL in Lactated Ringer's | Significant decrease in concentration after 24 hours | [7][8] | |
| pH of Injection | 3.0 to 3.8 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a high-performance liquid chromatographic (HPLC) method for the determination of this compound in the presence of its degradation products.[10][11]
1. Chromatographic Conditions:
-
Column: Amide functionalized bonded phase column (e.g., LC-ABZ+ Plus).
-
Mobile Phase: A mixture of methanol and 0.05 M monobasic sodium phosphate (pH 4.5) in a 40:60 (v/v) ratio.[10][11]
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 229 nm.[1]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
3. Sample Preparation:
-
Dilute the this compound sample (e.g., from a stability study) with the mobile phase to achieve a theoretical concentration within the linear range of the assay.
4. Forced Degradation Studies (for method validation):
-
Acidic Degradation: Incubate a this compound solution with hydrochloric acid.
-
Alkaline Degradation: Incubate a this compound solution with sodium hydroxide.
-
Oxidative Degradation: Treat a this compound solution with hydrogen peroxide.
-
Analyze the stressed samples by HPLC to ensure the method can separate the degradation products from the parent drug.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution.
Visualizations
Caption: Workflow for proper handling of this compound.
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting guide for this compound-related issues.
References
- 1. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Stability of this compound 0.625 mg/mL Diluted with 0.9% Sodium Chloride Injection and Stored in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International Journal of Pharmaceutical Compounding [ijpc.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound stability in intravenous admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. LC determination and degradation study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Droperidol and Haloperidol on Dopamine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinities of two prominent butyrophenone antipsychotics, Droperidol and Haloperidol, for dopamine receptor subtypes. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven comparison of these two compounds.
Introduction
This compound and Haloperidol are first-generation antipsychotics that exert their therapeutic effects primarily through the antagonism of dopamine D2 receptors.[1] While structurally similar, subtle differences in their molecular architecture can lead to variations in their binding profiles across the different dopamine receptor subtypes (D1, D2, D3, and D4). Understanding these differences in receptor affinity is crucial for elucidating their distinct clinical profiles, including efficacy and side-effect liabilities. This guide summarizes the available experimental data on their dopamine receptor affinities, details the experimental protocols used for these determinations, and provides visual representations of key biological pathways and experimental workflows.
Dopamine Receptor Affinity Profile
The binding affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value signifies a higher binding affinity.
The table below summarizes the reported Ki values for this compound and Haloperidol at the D1, D2, D3, and D4 dopamine receptor subtypes. The data has been compiled from various in vitro radioligand binding assays. It is important to note that slight variations in Ki values can exist between different studies due to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.[2]
| Receptor Subtype | This compound Ki (nM) | Haloperidol Ki (nM) |
| D1 | >1000 | 10 - 20 |
| D2 | 1.1 - 2.5 | 0.5 - 1.5 |
| D3 | ~10 | 0.7 - 2.5 |
| D4 | ~10 | 3 - 10 |
Data Interpretation:
-
D2 Receptor: Both this compound and Haloperidol exhibit high affinity for the D2 receptor, with Ki values in the low nanomolar range.[3] This high affinity is consistent with their primary mechanism of action as D2 antagonists.[1]
-
D1 Receptor: Haloperidol demonstrates a moderate affinity for the D1 receptor, whereas this compound has a significantly lower affinity.
-
D3 and D4 Receptors: Both drugs display notable affinity for the D3 and D4 receptor subtypes, although generally lower than their affinity for the D2 receptor. Haloperidol appears to have a slightly higher affinity for the D3 receptor compared to this compound.
Experimental Protocols
The determination of drug-receptor binding affinities, such as the Ki values presented above, is predominantly carried out using radioligand binding assays . This technique is considered the gold standard for quantifying the interaction between a ligand (drug) and its receptor.
Radioligand Binding Assay
Objective: To determine the affinity of a test compound (e.g., this compound or Haloperidol) for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.
Materials:
-
Receptor Source: Cell membranes isolated from tissues or cell lines genetically engineered to express a high concentration of the target dopamine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor that has been labeled with a radioactive isotope (e.g., [³H]spiperone for D2/D3/D4 receptors, [³H]SCH23390 for D1 receptors).
-
Test Compound: The unlabeled drug whose affinity is to be determined (this compound or Haloperidol).
-
Assay Buffer: A buffered solution that maintains a stable pH and ionic environment for the binding reaction.
-
Filtration Apparatus: A device to separate the receptor-bound radioligand from the free, unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the receptor-bound ligand.
Procedure:
-
Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This generates a competition curve from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of a Radioligand Binding Assay.
Caption: Simplified D2 Dopamine Receptor Signaling Pathway.
Conclusion
Both this compound and Haloperidol are potent antagonists of the D2 dopamine receptor, which is central to their antipsychotic effects. However, their binding profiles across other dopamine receptor subtypes show notable differences. Haloperidol exhibits a broader spectrum of activity with moderate affinity for D1 receptors, while this compound is more selective for the D2-like receptors. These variations in receptor affinity likely contribute to the subtle differences observed in their clinical efficacy and side-effect profiles. The data presented in this guide, obtained through rigorous radioligand binding assays, provides a foundation for further research into the structure-activity relationships of these compounds and the development of novel antipsychotics with improved therapeutic indices.
References
- 1. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
Validating the efficacy of Droperidol versus olanzapine for inducing sedation in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of Droperidol and Olanzapine, two antipsychotic medications with significant sedative effects, based on available preclinical data from animal models. The information presented herein is intended to assist researchers in selecting the appropriate agent for their studies and to provide foundational data for further investigation.
Mechanism of Action
This compound is a butyrophenone antipsychotic that primarily exerts its sedative effects through potent antagonism of dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[1][2] This blockade of dopamine signaling leads to a tranquilizing effect and a state of mental detachment.[3] this compound also exhibits some alpha-adrenergic receptor antagonism, which can contribute to its sedative and cardiovascular effects.[2]
Olanzapine , an atypical antipsychotic, possesses a broader and more complex pharmacological profile. Its sedative effects are attributed to its antagonist activity at multiple neurotransmitter receptors, including dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2C, 5-HT6), histamine H1, and alpha-1 adrenergic receptors.[3] The potent antagonism of the histamine H1 receptor is a significant contributor to its sedative properties (somnolence).[3] The interplay of its anti-dopaminergic and anti-serotonergic activities is thought to mediate its overall therapeutic and sedative effects.[3]
Quantitative Comparison of Sedative Efficacy
The following tables summarize quantitative data on the sedative efficacy of this compound and Olanzapine from various animal studies. It is important to note that direct head-to-head comparative studies providing ED50 values for sedation are limited. The data presented is compiled from individual studies and may vary based on the animal model, route of administration, and specific experimental conditions.
Table 1: this compound Sedative Efficacy Data in Animal Models
| Animal Model | Route of Administration | Effective Dose for Sedation | Onset of Action | Duration of Action | Reference |
| Pigs | Intramuscular (IM) | 0.3 mg/kg (judged most suitable) | Longer than midazolam | Longer than midazolam | [4][5] |
| Squirrel Monkeys | Subcutaneous (SC) | ≥ 0.01 mg/kg (produced sedation, loss of spontaneous motor activity, and catalepsy) | Not Specified | Not Specified | [6] |
| Primates | Intramuscular (IM) | Not specified (used in combination with fentanyl) | Rapid | Not Specified | [7] |
| Rats | Not Specified | Not Specified | 3-10 minutes (peak at 30 minutes) | 2-4 hours | [1] |
Table 2: Olanzapine Sedative Efficacy Data in Animal Models
| Animal Model | Route of Administration | Effective Dose for Sedation / ED50 | Onset of Action | Duration of Action | Reference |
| Rats | Subcutaneous (s.c.) | ED50 = 0.42 mg/kg (for antagonism of apomorphine-induced stereotypy) | Not Specified | Not Specified | |
| Rats | Intraperitoneal (i.p.) | 0.5 - 2.0 mg/kg (dose-related increases in resting) | Not Specified | Not Specified | |
| Rats | Intraperitoneal (i.p.) | 1.0 and 2.0 mg/kg (decreased locomotor activity) | Not Specified | Not Specified | |
| Mice | Oral (p.o.) | ED50 = 0.1 mg/kg (to inhibit MK-801-induced hyperactivity) | Not Specified | Not Specified | [8] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the sedative efficacy of a compound in a rodent model, based on common methodologies cited in the literature.
Objective: To determine the dose-dependent sedative effects of a test compound (this compound or Olanzapine) on locomotor activity in mice or rats.
Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
Materials:
-
Test compounds (this compound, Olanzapine) and vehicle (e.g., saline, 0.1% Tween 80 in saline).
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 60 minutes before the experiment.
-
Habituation: Each animal is placed in the open field arena for a 30-minute habituation period one day prior to the testing day to minimize novelty-induced exploratory behavior.
-
Drug Administration: On the testing day, animals are randomly assigned to treatment groups (vehicle, and various doses of this compound or Olanzapine). The compounds are administered via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Observation Period: Immediately following administration, or after a specified pre-treatment time, each animal is placed in the center of the open field arena. Locomotor activity is recorded for a set duration, typically 30 to 60 minutes.
-
Data Collection: The tracking system records several parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearing events (vertical activity).
-
Time spent immobile (an indicator of sedation).
-
-
Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compounds to the vehicle control. A dose-response curve can be generated to determine the ED50 for the reduction in locomotor activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of this compound and Olanzapine and a typical experimental workflow for assessing sedative efficacy.
Caption: Signaling pathway of this compound leading to sedation.
Caption: Multi-receptor signaling pathways of Olanzapine contributing to sedation.
Caption: Experimental workflow for assessing sedative efficacy in animal models.
References
- 1. This compound [texacep.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of a sedative dose and influence of this compound and midazolam on cardiovascular function in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Use of this compound and fentanyl for analgesia and sedation in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Droperidol's Antiemetic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiemetic efficacy of Droperidol across different species, benchmarked against other common antiemetic agents. The information is supported by experimental data to aid in the selection of appropriate models and therapeutic agents for preclinical and clinical research.
This compound, a butyrophenone derivative, exerts its antiemetic effects primarily through potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][2][3] This mechanism makes it effective against nausea and vomiting induced by various stimuli, including surgery and certain drugs.[4][5] This guide synthesizes data from multiple studies to provide a clear comparison of its efficacy.
Comparative Efficacy of Antiemetics
The following tables summarize the quantitative data on the antiemetic efficacy of this compound compared to a placebo and other antiemetic agents in various animal models.
Table 1: Efficacy of this compound in Preventing Emesis in Ferrets
| Treatment Group | Emetogen | This compound Dose (mg/kg) | Reduction in Vomiting Episodes (%) | Reference |
| This compound | Morphine | 3 (IV) | 84 | [6] |
| Ondansetron | Morphine | 3 (IV) | 47 | [6] |
| Ondansetron | Morphine | 10 (IV) | 70 | [6] |
| Metoclopramide | Morphine | 3 (IV) | 48 | [6] |
| Metoclopramide | Morphine | 10 (IV) | 82 | [6] |
Table 2: Comparative Efficacy of Antiemetics in Dogs
| Treatment Group | Emetogen | Drug Dose (mg/kg) | Outcome | Reference |
| Maropitant | Apomorphine | 1 (SC) | Prevention of emesis | [7] |
| Metoclopramide | Apomorphine | 0.5 (SC) | Prevention of emesis | [7] |
| Chlorpromazine | Apomorphine | 0.5 (SC) | Prevention of emesis | [7] |
| Ondansetron | Apomorphine | 0.5 (IV) | No significant prevention of emesis | [7] |
| Maropitant | Syrup of Ipecac | 1 (SC) | Prevention of emesis | [7] |
| Ondansetron | Syrup of Ipecac | 0.5 (IV) | Prevention of emesis | [7] |
| Metoclopramide | Syrup of Ipecac | 0.5 (SC) | No significant prevention of emesis | [7] |
| Chlorpromazine | Syrup of Ipecac | 0.5 (SC) | No significant prevention of emesis | [7] |
| Maropitant | Morphine | 1 (SC) | Prevention of vomiting | [8] |
| Metoclopramide | Morphine | 0.5 (SC) | ~50% reduction in vomiting | [8] |
Table 3: Efficacy of this compound in Preventing Postoperative Nausea and Vomiting (PONV) in Humans (for reference)
| Treatment Group | This compound Dose | Incidence of Nausea (%) | Incidence of Vomiting (%) | Reference |
| Placebo | - | 55 | 40 | [9] |
| This compound | 1.25 mg (IV) | 25 | 17 | [9] |
| Placebo | - | 62.5 | 62.5 | [10] |
| This compound | 25 µg/kg | 30 | 30 | [10] |
| Ondansetron | 150 µg/kg | 37.5 | 37.5 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies.
Protocol 1: Morphine-Induced Emesis in Ferrets[6]
-
Animal Model: Male ferrets.
-
Emetogen: Morphine (0.3 mg/kg, subcutaneous).
-
Antiemetic Administration: Test compounds (this compound, Ondansetron, Metoclopramide, Granisetron, Naloxone) or vehicle were administered intravenously 5 minutes prior to morphine injection.
-
Anesthesia: Ferrets were maintained under isoflurane-O2 anesthesia during drug administration.
-
Observation Period: Animals were observed for the number of vomiting and retching episodes.
-
Endpoint: The primary endpoint was the reduction in the number of vomiting episodes compared to the vehicle-treated group.
Protocol 2: Apomorphine and Syrup of Ipecac-Induced Emesis in Dogs[7]
-
Animal Model: Beagle dogs.
-
Emetogens:
-
Centrally acting: Apomorphine (0.1 mg/kg, intravenous).
-
Peripherally acting: Syrup of Ipecac (0.5 mL/kg, oral).
-
-
Antiemetic Administration: Maropitant (1 mg/kg, subcutaneous), Metoclopramide (0.5 mg/kg, subcutaneous), Chlorpromazine (0.5 mg/kg, subcutaneous), Ondansetron (0.5 mg/kg, intravenous), or saline placebo were administered one hour before the emetogen challenge.
-
Observation Period: Dogs were observed for 30 minutes (Apomorphine) or 1 hour (Syrup of Ipecac) for emetic events.
-
Endpoint: Efficacy was determined by the prevention of emesis compared to the placebo group.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway in Emesis.
Caption: General Experimental Workflow for Evaluating Antiemetic Efficacy.
References
- 1. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound for treatment of nausea and vomiting in palliative care patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of domperidone, this compound, and metoclopramide in the prevention and treatment of nausea and vomiting after balanced general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of anti-emetic effects of ondansetron and low-dose this compound in pediatric strabismus surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Off-Target Binding Profiles of Droperidol and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the off-target binding profiles of the antipsychotic drugs Droperidol and Risperidone. The information presented is intended to support research, drug development, and a deeper understanding of the pharmacological characteristics of these two compounds. Quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways are provided to facilitate a comprehensive comparison.
Comparative Off-Target Binding Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and Risperidone for a range of neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopaminergic Receptors | ||
| Dopamine D1 | 546 | ~18 |
| Dopamine D2 | 1.1 - 2.2 | 3.13 - 3.8 |
| Dopamine D3 | - | 7.3 |
| Dopamine D4 | - | 8.2 |
| Serotonergic Receptors | ||
| Serotonin 5-HT1A | - | 19 |
| Serotonin 5-HT2A | - | 0.16 - 0.44 |
| Serotonin 5-HT2C | - | 5.0 |
| Serotonin 5-HT7 | - | 2.4 |
| Adrenergic Receptors | ||
| Alpha-1A | - | 0.8 - 2.3 |
| Alpha-2A | 1112 | 7.54 |
| Histaminergic Receptors | ||
| Histamine H1 | - | 2.23 |
Data compiled from various sources. A dash (-) indicates that reliable data was not available in the searched literature.
Experimental Protocols
The binding affinity data presented in this guide are primarily determined through radioligand binding assays . The following is a generalized, detailed protocol for conducting such an assay for G-protein coupled receptors (GPCRs), such as the dopamine and serotonin receptors.
1. Membrane Preparation:
-
Source: Tissues (e.g., rat brain cortex, striatum) or cultured cells expressing the receptor of interest are used.
-
Homogenization: The source material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifugation: The homogenate undergoes a low-speed centrifugation to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and centrifuged again. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
2. Radioligand Binding Assay (Competition Assay):
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation Mixture: Each well contains:
-
A specific amount of the membrane preparation (e.g., 50-120 µg of protein for tissue membranes).
-
A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) at or below its dissociation constant (Kd).
-
Varying concentrations of the unlabeled competitor drug (this compound or Risperidone).
-
Assay buffer to reach the final incubation volume (e.g., 250 µL).
-
-
Defining Non-Specific Binding: A set of wells containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding). This process separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Detection and Data Analysis:
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor drug concentration.
-
The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis.
-
The IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant for the competitor drug) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, as well as a generalized workflow for a radioligand binding assay.
Validating a New Animal Model of Psychosis: A Comparative Guide Using Droperidol as a Positive Control
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel animal models of psychosis. It outlines the use of droperidol, a well-characterized antipsychotic, as a positive control to establish predictive validity. The guide includes detailed experimental protocols, data presentation tables, and visualizations of key pathways and workflows.
Introduction to Model Validation and the Role of this compound
The development of effective treatments for psychosis relies on robust and validated animal models that accurately recapitulate aspects of the human condition. A critical step in validating a new animal model is to establish its predictive validity , which assesses the model's ability to respond to known therapeutic agents in a way that mirrors clinical efficacy.[1][2][3]
This compound serves as an excellent positive control for this purpose. It is a butyrophenone derivative and a potent antagonist of the dopamine D2 receptor, a primary target for many antipsychotic drugs.[4][5][6][7] Its mechanism of action is well-established, and its effects on psychosis-related behaviors in animals are well-documented, making it a reliable benchmark against which a new model's response can be measured.[4][8][9][10]
Pharmacological Profile of this compound
-
Mechanism of Action: this compound's primary antipsychotic effect stems from its strong antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[4][6][9] This blockade is thought to reduce the hyperdopaminergic activity associated with the positive symptoms of psychosis.[11] Additionally, it exhibits some activity at alpha-adrenergic receptors, which can contribute to sedative effects.[4][8][9]
-
Expected Effects in Animal Models: Administration of this compound is expected to reverse or attenuate psychosis-like behaviors induced in an animal model. This includes reducing hyperlocomotion, restoring sensorimotor gating deficits, and potentially improving social interaction deficits.[12] Neurochemically, it modulates dopamine release and metabolism.
Diagram: this compound's Primary Mechanism of Action
References
- 1. Animal Models of Psychosis in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound suppresses spontaneous electrical activity in neurons cultured from ventral midbrain. Implications for neuroleptanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for psychosis‐induced aggression or agitation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Electrophysiological Effects of Droperidol and Other Butyrophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of droperidol and other selected butyrophenone antipsychotics. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers and drug development professionals in understanding the cardiac safety profiles and mechanisms of action of these compounds.
Executive Summary
Butyrophenones are a class of antipsychotic drugs that primarily act as dopamine D2 receptor antagonists. While effective in treating psychosis, many drugs in this class are associated with dose-dependent cardiotoxicity, most notably QT interval prolongation, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP). This guide focuses on the electrophysiological effects of this compound, haloperidol, benperidol, trifluperidol, azaperone, and pipamperone on key cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel, voltage-gated sodium channels (Nav1.5), and L-type calcium channels (Cav1.2).
The data presented herein, summarized from multiple experimental studies, highlights the varying potencies of these butyrophenones in blocking these critical ion channels, which contributes to their differential electrophysiological profiles and associated cardiac risks.
Comparative Electrophysiological Data
The following tables summarize the available quantitative data on the inhibitory effects of selected butyrophenones on key cardiac ion channels. The data has been compiled from various in vitro studies, and experimental conditions may vary between studies.
Table 1: Inhibitory Effects on hERG (IKr) Potassium Channels
| Compound | IC₅₀ (nM) | Cell Line | Temperature (°C) | Citation(s) |
| This compound | 32.2 - 77.3 | HEK293 | 22-24 | [1][2] |
| Haloperidol | ~1000 | Xenopus oocytes | Room Temp | [3] |
| Benperidol | 3.37 | HEK293 | Not Specified | [4] |
| Pipamperone | 492 | HEK293 | Not Specified | [5] |
| Trifluperidol | Not available | |||
| Azaperone | Not available |
Table 2: Inhibitory Effects on Voltage-Gated Sodium Channels (Nav1.5)
| Compound | IC₅₀ (µM) | Cell Line | Citation(s) |
| This compound | 680 (EC₅₀) | Human Brain Sodium Channels | [6] |
| Haloperidol | 77.5 (N-n-butyl haloperidol) | Rat Cardiac Tissues | [7] |
| Benperidol | Not available | ||
| Pipamperone | Not available | ||
| Trifluperidol | Not available | ||
| Azaperone | Not available |
Table 3: Inhibitory Effects on L-type Calcium Channels (Cav1.2)
| Compound | IC₅₀ (µM) | Cell Line/Tissue | Inhibition at 1µM | Citation(s) |
| This compound | Not available | Decreased sarcolemmal Ca²⁺ influx | [4] | |
| Haloperidol | 15.6 | Mouse Hippocampal Neurons | 20.6 ± 3.6% (rat cardiomyocytes) | [8][9] |
| Benperidol | Not available | |||
| Pipamperone | Not available | |||
| Trifluperidol | Not available | |||
| Azaperone | Not available |
Table 4: Effects on Cardiac Action Potential Duration (APD)
| Compound | Effect on APD | Species/Tissue | Citation(s) |
| This compound | Lengthens APD in a concentration-dependent manner | Guinea Pig Hearts | [1] |
| Haloperidol | Prolongs APD₉₀ by 7-11% | Anesthetized Dogs | [5] |
| Benperidol | Not available | ||
| Pipamperone | Not available | ||
| Trifluperidol | Not available | ||
| Azaperone | Reduced mean arterial blood pressure | Horse | [10] |
Signaling Pathways
Butyrophenones exert their primary therapeutic and side effects through the modulation of neurotransmitter receptor signaling. The following diagrams illustrate the principal signaling pathways associated with Dopamine D2 and Serotonin 5-HT2A receptors, which are major targets of these drugs.
Dopamine D2 Receptor Antagonism Pathway.
Serotonin 5-HT2A Receptor Antagonism Pathway.
Experimental Protocols
The following are generalized whole-cell patch-clamp protocols for recording ionic currents from heterologous expression systems, which are commonly used to assess the electrophysiological effects of butyrophenones.
Whole-Cell Patch-Clamp Recording of hERG (IKr) Currents
This protocol is adapted from methodologies used in studies assessing drug-induced hERG channel blockade.
Cell Preparation:
-
HEK293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips for recording.
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Coverslips are placed in a recording chamber on an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The holding potential is maintained at -80 mV.
-
To elicit hERG currents, a depolarizing step to +20 mV for 1-2 seconds is applied, followed by a repolarizing step to -50 mV to record the tail current.
-
After obtaining a stable baseline recording, the test compound (e.g., this compound) is perfused at various concentrations, and the effect on the tail current is measured.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of neuroreceptors in living human brain. v. endogenous neurotransmitter inhibition of haloperidol binding in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of the antipsychotic drug haloperidol on HERG potassium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of hERG potassium channel blockade by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular actions of this compound on human CNS ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac electrophysiological and antiarrhythmic effects of N-n-butyl haloperidol iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Haloperidol blocks voltage-activated Ca2+ channels in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Preclinical Comparative Analysis of the Side-Effect Profiles of Droperidol and Metoclopramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical comparison of the side-effect profiles of two commonly used antiemetic drugs, Droperidol and Metoclopramide. Both agents are dopamine D2 receptor antagonists, a mechanism central to their therapeutic action and also a primary contributor to their adverse effect profiles.[1] This document summarizes key preclinical data regarding their effects on cardiac repolarization and the induction of extrapyramidal symptoms, providing detailed experimental protocols where available and visualizing the underlying signaling pathways.
Comparative Side-Effect Data
The following tables summarize quantitative preclinical data comparing the side effects of this compound and Metoclopramide.
Cardiac Side Effects: hERG Channel Inhibition and Potential for QT Prolongation
A primary safety concern for both this compound and Metoclopramide is the potential for QT interval prolongation, which can increase the risk of serious ventricular arrhythmias.[1][2] This effect is primarily mediated by the blockade of the human Ether-a-go-go-Related Gene (hERG) potassium channel. Preclinical in vitro studies are crucial for assessing this risk.
| Drug | IC50 for hERG Blockade (μM) | Potency | Reference |
| This compound | Not explicitly found in a direct comparative preclinical study, but clinical and preclinical evidence confirms its hERG blocking activity and QT prolongation potential.[3][4][5] | - | [3][4][5] |
| Metoclopramide | 5.4 | Lower |
Note: While a direct preclinical comparative IC50 value for this compound was not identified in the literature search, it is widely recognized as a potent hERG channel blocker. Metoclopramide demonstrates a significantly lower potency for hERG channel blockade in vitro.
Neurological Side Effects: Extrapyramidal Symptoms
Extrapyramidal symptoms (EPS) are a class of movement disorders that are a known side effect of dopamine D2 receptor antagonists.[1] Preclinical models, such as the induction of catalepsy in rodents, are used to assess the potential for a compound to cause EPS.
| Drug | Preclinical Model | Observation | Reference |
| This compound | Not explicitly found in a direct comparative preclinical study. | Clinical evidence confirms the risk of EPS.[6] | [6] |
| Metoclopramide | Rat Catalepsy Model | Did not induce catalepsy at doses of 5 or 10 mg/kg (s.c.). However, it sensitized the animals to haloperidol-induced catalepsy. |
Note: A direct preclinical comparison of the cataleptic potential of this compound and Metoclopramide was not identified. The available data on Metoclopramide suggests a complex role in the modulation of the extrapyramidal system.
Experimental Protocols
In Vitro hERG Channel Inhibition Assay
Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by this compound and Metoclopramide.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
HEK293 cells are cultured to allow for hERG channel expression.
-
Individual cells are selected for patch-clamping.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
A baseline recording of the hERG current is established.
-
Increasing concentrations of the test compounds (this compound or Metoclopramide) are perfused over the cell.
-
The hERG current is recorded at each concentration until a steady-state block is achieved.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Rat Catalepsy Model for Extrapyramidal Symptom Assessment
Objective: To assess the potential of a drug to induce catalepsy, a state of immobility and muscle rigidity, as a surrogate for extrapyramidal side effects.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: Subcutaneous (s.c.) injection of the test compound (e.g., Metoclopramide) or a positive control (e.g., Haloperidol).
-
Assessment of Catalepsy:
-
The "bar test" is a common method. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The latency to remove both paws from the bar is measured. A longer latency indicates a greater degree of catalepsy.
-
Observations are typically made at multiple time points after drug administration to capture the time course of the effect.
-
-
Procedure from the Metoclopramide Study:
-
Rats were treated with Metoclopramide (5 or 10 mg/kg, s.c.) for seven days.
-
Catalepsy was assessed at various time points.
-
In a separate experiment, rats were treated with Metoclopramide followed by Haloperidol (0.5 mg/kg, s.c.) to assess for sensitization to catalepsy.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the side effects of this compound and Metoclopramide, as well as a typical experimental workflow for assessing these effects.
Caption: Mechanism of Extrapyramidal Side Effects.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. High dose this compound and QT prolongation: analysis of continuous 12-lead recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High dose this compound and QT prolongation: analysis of continuous 12-lead recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the risk of QT prolongation with this compound? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
The Quest for Precision: A Comparative Guide to Assessing Droperidol's Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the validation of a reliable biomarker is paramount for optimizing therapeutic interventions. This guide provides a comprehensive comparison of current methods for assessing the therapeutic efficacy of Droperidol, a butyrophenone derivative with potent antiemetic and sedative properties. While a specific, novel molecular biomarker for this compound remains an area of active research, this document details the established clinical assessment protocols and explores potential avenues for future biomarker development.
This compound exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system, with additional activity at alpha-adrenergic receptors.[1] This mechanism underpins its utility in managing postoperative nausea and vomiting (PONV) and acute agitation. The assessment of its efficacy, therefore, has traditionally relied on clinical scoring systems and observational data.
Current Landscape: Clinical Efficacy Assessment
The therapeutic efficacy of this compound is currently evaluated through validated clinical scales and outcome measures. These methods, while subjective to a degree, provide a standardized framework for comparison with other therapeutic agents.
For Acute Agitation:
The primary goals in treating acute agitation are rapid and effective sedation without causing excessive respiratory depression. The most common metrics used in clinical trials include:
-
Time to Sedation: The duration from drug administration to achieving a predefined level of calmness, often measured using scales like the Sedation Assessment Tool (SAT) or the Altered Mental Status Scale (AMSS).[2][3]
-
Requirement for Additional Sedation: The proportion of patients needing further medication to control agitation within a specified timeframe.[2][3][4][5][6]
-
Clinical Efficacy Scores: Standardized scales that quantify the severity of agitation at various time points.
For Postoperative Nausea and Vomiting (PONV):
The prevention and treatment of PONV are critical for patient comfort and recovery. Efficacy in this context is measured by:
-
Incidence of Nausea and Vomiting: The percentage of patients experiencing nausea or vomiting in the postoperative period.[1][7]
-
Visual Analog Scales (VAS): Patient-reported scores indicating the severity of nausea.
-
Need for Rescue Antiemetics: The frequency with which patients require additional antiemetic medication.[8]
Comparative Performance of this compound
Clinical trials have repeatedly demonstrated the efficacy of this compound in its primary indications, often showing superiority or non-inferiority to other commonly used medications.
This compound for Acute Agitation: A Comparative Overview
| Comparator Agent | Key Efficacy Findings | Adverse Event Profile | Supporting Studies |
| Haloperidol | This compound demonstrates a more rapid onset of action.[9] At 30 minutes post-injection, only 36% of patients treated with this compound required a second dose compared to 81% of those who received haloperidol.[5] However, another study found both drugs to be equally effective in time to sedation.[4][10] | The risk of adverse effects, including cardiac dysrhythmias, is low and comparable between the two drugs.[9] | Resnick & Burton, 1984[5]; Calver et al., 2015[4][10] |
| Olanzapine | No significant difference in the median time to adequate sedation was observed between intramuscular this compound (16 minutes) and olanzapine (17.5 minutes).[3][6][11] However, patients receiving olanzapine were more likely to require additional sedation.[3][6] | Extrapyramidal side effects were more common with this compound (1%) compared to olanzapine (0.1%).[3][6][11] | Cole et al., 2021[3][6][11] |
| Ziprasidone | This compound was found to be more effective, with 64% of patients adequately sedated at 15 minutes compared to 25-35% for ziprasidone.[2][12] | This compound was associated with fewer episodes of respiratory depression.[2][13][12] | Martel et al., 2020[2][13][12][14] |
| Lorazepam | This compound was more effective, with 64% of patients adequately sedated at 15 minutes compared to 29% for lorazepam.[2][13][12] | This compound was associated with fewer episodes of respiratory depression.[2][13][12] | Martel et al., 2020[2][13][12][14] |
This compound for PONV: A Comparative Overview
| Comparator Agent | Key Efficacy Findings | Supporting Studies |
| Ondansetron | Both drugs are equally effective in preventing postoperative nausea.[1][7] Ondansetron is significantly more effective than this compound in preventing postoperative vomiting in children, but not in adults.[1][7] | Domino et al., 1999[1][7] |
| Metoclopramide | This compound is significantly better than metoclopramide in preventing both postoperative nausea and vomiting.[1][7] However, one study found them to be similarly effective.[15] | Domino et al., 1999[1][7]; Chestnut et al., 1988[15] |
Experimental Protocols: A Closer Look
The following provides a generalized methodology for the clinical trials cited in this guide. For specific details, please refer to the individual publications.
Protocol for Acute Agitation Studies
A typical randomized controlled trial comparing this compound for acute agitation would follow this workflow:
Protocol for PONV Studies
A typical randomized controlled trial for PONV prophylaxis would adhere to the following structure:
The Future of Efficacy Assessment: The Search for a Novel Biomarker
While clinical scales are the current standard, the development of a validated, objective biomarker for this compound's therapeutic efficacy would represent a significant advancement. Such a biomarker could enable more precise dose-finding, patient stratification, and real-time monitoring of drug effect. Potential areas of investigation include:
-
Neurophysiological Markers: Electroencephalography (EEG) and event-related potentials could potentially serve as biomarkers for the central nervous system effects of dopamine D2 receptor antagonists like this compound.
-
Genetic Markers: Polymorphisms in the dopamine D2 receptor gene (DRD2) and other genes involved in neurotransmitter pathways may predict an individual's response to this compound.
-
Proteomics and Metabolomics: Unbiased screening of proteins and metabolites in patient samples could identify novel biomarkers that correlate with this compound's efficacy.
-
Dopamine D2 Receptor Occupancy: While primarily a research tool, Positron Emission Tomography (PET) imaging to quantify D2 receptor occupancy can provide a direct measure of target engagement and has been correlated with the efficacy of antipsychotic drugs.
The following diagram illustrates the potential relationship between this compound's mechanism of action and these exploratory biomarker domains:
References
- 1. Comparative efficacy and safety of ondansetron, this compound, and metoclopramide for preventing postoperative nausea and vomiting: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Randomized Double-blind Trial of Intramuscular this compound, Ziprasidone, and Lorazepam for Acute Undifferentiated Agitation in the Emergency Department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. internetbookofemergencymedicine.com [internetbookofemergencymedicine.com]
- 4. cambridge.org [cambridge.org]
- 5. This compound vs. haloperidol in the initial management of acutely agitated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Prospective Study of Intramuscular this compound or Olanzapine for Acute Agitation in the Emergency Department: A Natural Experiment Owing to Drug Shortages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of ondansetron, this compound, and metoclopramide for preventing postoperative nausea and vomiting: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of postoperative nausea and vomiting: comparison of propofol, this compound and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the Management of Agitation in the ED - Emergency Medicine [emergencymedicine.wustl.edu]
- 10. This compound v. haloperidol for sedation ofaggressive behaviour in acute mental health: Randomised controlledtrial | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. This compound for Agitation in Acute Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Metoclopramide versus this compound for prevention of nausea and vomiting during epidural anesthesia for cesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomer-Specific Activity of Droperidol Stereoisomers: An In Vitro Comparative Guide
Despite extensive investigation into the pharmacology of droperidol, a butyrophenone derivative with potent antidopaminergic and antiemetic properties, a critical knowledge gap exists regarding the in vitro activity of its individual stereoisomers. Publicly available scientific literature and research databases lack specific data comparing the binding affinities and functional activities of the (+)- and (-)-enantiomers of this compound at key physiological targets.
This compound is widely used as a racemic mixture.[1] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which contributes to its antipsychotic and antiemetic effects.[2][3] However, this compound is also known to interact with other receptors, including alpha-adrenergic receptors, and notably, it is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, an action associated with the risk of QT interval prolongation.[4][5][6]
While the pharmacology of racemic this compound is well-documented, the specific contributions of its constituent enantiomers to its therapeutic effects and adverse reactions remain undefined. The principle of stereochemistry in drug action suggests that the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[7] It is plausible that one enantiomer is primarily responsible for the desired therapeutic activity, while the other may be less active, inactive, or contribute more significantly to adverse effects.
Numerous studies have detailed the effects of racemic this compound on the dopamine D2 receptor and the hERG channel. For instance, it has been established that this compound displays high affinity for dopamine D2 receptors.[8] Similarly, the potent blockade of hERG channels by racemic this compound, with IC50 values in the nanomolar range, has been extensively characterized.[5][6] However, these studies do not dissect the individual contributions of the (+)- and (-)-enantiomers to these interactions.
Research on structurally related compounds, such as haloperidol, has demonstrated stereoselective activity at various receptors. This precedent further underscores the likelihood of enantiomer-specific effects for this compound. The absence of studies involving the chiral separation and subsequent pharmacological evaluation of this compound enantiomers prevents a comprehensive understanding of its structure-activity relationship.
A thorough review of the existing scientific literature reveals a significant deficit in research on the enantiomer-specific in vitro activity of this compound. There is no available data to construct a comparative guide detailing the quantitative differences between its stereoisomers. To fully elucidate the pharmacological profile of this compound and potentially improve its therapeutic index, future research should prioritize the stereospecific synthesis or chiral separation of its enantiomers, followed by a comprehensive in vitro comparison of their activities at dopamine D2 receptors, hERG channels, and other relevant biological targets. Such studies would be invaluable for researchers, scientists, and professionals in drug development, potentially paving the way for the development of a safer, single-enantiomer formulation of this clinically important medication.
References
- 1. This compound | C22H22FN3O2 | CID 3168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evidence-based review and appraisal of the use of this compound in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of the HERG channel by this compound depends on channel gating and involves the S6 residue F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound lengthens cardiac repolarization due to block of the rapid component of the delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Droperidol in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper disposal of pharmaceutical substances like Droperidol is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides crucial information regarding potential hazards, necessary personal protective equipment (PPE), and immediate actions to take in case of accidental exposure.[1][2] Always handle this compound in accordance with good industrial hygiene and safety procedures.[1][2] In the event of a spill, contain the substance with dikes or absorbents to prevent it from entering sewers or streams, and then clean it up immediately for safe disposal.[1][2]
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to act in accordance with local, regional, national, and international regulations.[1][2] The following procedural steps are based on general best practices for pharmaceutical waste management and should be adapted to meet your institution's and region's specific requirements.
-
Waste Identification and Classification : The first step is to determine if the this compound waste is classified as hazardous. While the U.S. Environmental Protection Agency (EPA) has specific classifications for hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), state regulations may be more stringent.[3][4] It is the responsibility of the waste generator to make this determination. Unused, expired, or contaminated this compound, as well as materials used in its handling (e.g., gloves, vials), should be considered for proper disposal.[5]
-
Segregation of Waste : Properly segregate this compound waste from other laboratory waste streams. Pharmaceutical waste should not be mixed with general trash, biohazardous waste, or sharps waste unless it falls into those categories (e.g., a needle used to administer this compound is sharps waste).[5][6]
-
Selection of Disposal Method : Based on the waste classification and institutional policies, select the most appropriate disposal method.
-
Licensed Waste Hauler (Recommended) : The most common and recommended method for healthcare and research facilities is to contract with a licensed biomedical or hazardous waste disposal company.[5][7] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.
-
Sewer Disposal (Not Recommended) : Avoid releasing this compound into the environment.[1][2] Disposing of chemicals down the drain should only be considered for small amounts of treated, neutralized, and non-hazardous waste, and is generally not recommended for pharmaceuticals.[7]
-
Landfill/Trash (with Precaution) : If a licensed hauler or take-back program is not available, non-hazardous pharmaceutical waste may be disposed of in the trash with specific precautions. The FDA recommends mixing the medication (do not crush tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[8][9][10] This mixture should then be placed in a sealed container, such as a plastic bag, to prevent leakage.[8][9][10]
-
-
Packaging and Labeling : If preparing the waste for pickup by a licensed hauler, use the containers they provide or recommend.[11] Ensure all containers are properly labeled according to regulatory standards, clearly identifying the contents as pharmaceutical waste.[6] For in-house disposal, ensure the sealed container is placed in a secure trash receptacle.
-
Documentation : Maintain accurate records of all disposed pharmaceutical waste, including the name of the substance, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Summary of this compound Disposal Options
| Disposal Method | Key Considerations | Regulatory Compliance |
| Licensed Waste Hauler | Safest and most compliant option. Ensures proper handling and disposal according to all regulations. | High |
| Drug Take-Back Program | A secure and environmentally sound option, though more common for individual consumers than for laboratory settings.[3][12][13] | High |
| Incineration | Often the method used by licensed waste haulers; provides a high level of destruction for the pharmaceutical.[11] | High |
| Landfill/Trash | Should only be used as a last resort for non-hazardous pharmaceuticals when other options are unavailable. Requires pre-treatment (mixing with an undesirable substance).[8][9][10] | Varies by regulation |
| Sewer Disposal | Generally not recommended for pharmaceuticals to avoid environmental contamination.[1][2][7] | Low |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. americanregent.com [americanregent.com]
- 2. americanregent.com [americanregent.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. fda.gov [fda.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
Essential Safety and Operational Protocols for Handling Droperidol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Droperidol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles or Glasses | Should be worn with side-shields to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. Due to a lack of specific testing data for this compound, it is advisable to consult with your institution's Environmental Health and Safety (EHS) department for guidance on the most suitable glove material. |
| Body Protection | Laboratory Coat or Gown | A lab coat or gown should be worn to protect street clothing and skin from contamination. |
| Impervious Clothing | For large-scale operations or in the event of a spill, impervious clothing may be necessary to prevent skin contact.[1] | |
| Respiratory Protection | Respirator | A suitable respirator should be used if there is a risk of inhalation, such as when handling the powder form or if aerosols may be generated.[1] |
Emergency First Aid Measures
In the event of accidental exposure to this compound, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.
Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[2]
-
Ventilation: Ensure adequate ventilation to minimize the potential for inhalation exposure.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]
Spill Cleanup:
-
Evacuate and Secure: In the event of a spill, evacuate non-essential personnel from the area and secure the location.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and absorbent into a suitable, labeled container for disposal.[2] Avoid generating dust if the spill involves the powder form.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, as recommended by your institution's EHS department.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's authorized hazardous waste management vendor.[1] Do not dispose of this compound down the drain or in the regular trash.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a research setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
